Methyl 4-amino-3-fluorobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMJYWCXCVFKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457888 | |
| Record name | methyl 4-amino-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185629-32-7 | |
| Record name | methyl 4-amino-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-amino-3-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-amino-3-fluorobenzoate (CAS 185629-32-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of Methyl 4-amino-3-fluorobenzoate, a key building block in medicinal chemistry and drug discovery.
Physicochemical Properties
This compound is a substituted aromatic ester. Its fundamental physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 185629-32-7 | [1] |
| Molecular Formula | C₈H₈FNO₂ | [1] |
| Molecular Weight | 169.15 g/mol | [1][2] |
| Appearance | White Powder | [3] |
| Boiling Point | 296.33 °C at 760 mmHg | [4] |
| Flash Point | 133.016 °C | [4] |
| Density | 1.264 g/cm³ | [4] |
| IUPAC Name | This compound | [1][2] |
| InChI | InChI=1S/C8H8FNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3 | [1][2] |
| InChIKey | DOMJYWCXCVFKCA-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)C1=CC(=C(C=C1)N)F | [1] |
Spectroscopic Data
Expected ¹H NMR Spectral Data (based on related structures): Proton NMR spectra of analogous compounds, such as methyl 3-fluorobenzoate, show characteristic aromatic proton signals as multiplets or doublets of doublets in the range of 7.2-7.9 ppm.[5] The methyl ester protons would appear as a singlet around 3.9 ppm. The amino protons would likely appear as a broad singlet.
Expected ¹³C NMR Spectral Data (based on related structures): The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-167 ppm.[5] Aromatic carbons would appear between 115 and 150 ppm. The methyl carbon of the ester would be expected in the 51-53 ppm region.[5]
Mass Spectrometry: The exact mass of this compound is 169.05400.[4] High-resolution mass spectrometry should confirm this molecular weight.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Skin Irritant | GHS07: Exclamation mark | Warning | H315: Causes skin irritation |
| Eye Irritant | GHS07: Exclamation mark | Warning | H319: Causes serious eye irritation |
| Respiratory Irritant | GHS07: Exclamation mark | Warning | H335: May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis and Reactions
This compound is typically synthesized from 4-amino-3-fluorobenzoic acid through esterification. A common method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
A general experimental protocol for Fischer esterification is as follows:
Experimental Protocol: Fischer Esterification of 4-amino-3-fluorobenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-3-fluorobenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Subsequently, wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
This compound serves as a versatile intermediate in the synthesis of various pharmaceutically active compounds. The presence of the amino group allows for further functionalization, such as amide bond formation, while the ester can be hydrolyzed to the corresponding carboxylic acid. The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidate. This compound is a valuable building block for the development of new therapeutics in areas such as oncology and infectious diseases. For example, it is used in the synthesis of neuroprotective hydrazides being researched for the treatment of Alzheimer's disease.[6]
References
- 1. This compound | C8H8FNO2 | CID 11182865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-amino-4-fluorobenzoate | C8H8FNO2 | CID 12541234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. rsc.org [rsc.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
physical and chemical properties of Methyl 4-amino-3-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-3-fluorobenzoate is a fluorinated aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its strategic placement of amino, fluoro, and methyl ester functional groups on a benzene ring makes it a versatile intermediate for the development of complex molecular architectures, particularly in the realm of targeted cancer therapies. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.
Core Physical and Chemical Properties
This compound is a solid at room temperature with the following key physical and chemical properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₈FNO₂ | [1] |
| Molecular Weight | 169.15 g/mol | [1] |
| CAS Number | 185629-32-7 | [1] |
| Appearance | Solid (predicted) | |
| Boiling Point | 296.33 °C at 760 mmHg | [1] |
| Flash Point | 133.016 °C | [1] |
| Density | 1.264 g/cm³ | [1] |
| Exact Mass | 169.05390666 Da | [2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)N)F | [1] |
| InChIKey | DOMJYWCXCVFKCA-UHFFFAOYSA-N | [2] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through the esterification of its corresponding carboxylic acid, 4-amino-3-fluorobenzoic acid. While a specific, detailed protocol for this exact transformation is not widely published, a general and adaptable Fischer esterification procedure is provided below.
General Experimental Protocol: Fischer Esterification of 4-amino-3-fluorobenzoic acid
This protocol is based on established methods for the esterification of similar aromatic carboxylic acids.
Materials:
-
4-amino-3-fluorobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-amino-3-fluorobenzoic acid in an excess of anhydrous methanol. The typical molar ratio of alcohol to carboxylic acid is at least 10:1 to drive the equilibrium towards the product.
-
Acid Catalyst Addition: While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol% relative to the carboxylic acid). The addition should be done in an ice bath to control any exothermic reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed. This can take several hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Reduce the volume of the methanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining residue to a separatory funnel and add an organic solvent (e.g., ethyl acetate) and water.
-
Extract the aqueous layer with the organic solvent. Combine the organic layers.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Spectral Data (Predicted)
-
¹H NMR:
-
A singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm.
-
Aromatic protons will appear as multiplets or doublets of doublets in the range of 6.5-8.0 ppm, with coupling constants characteristic of ortho, meta, and para relationships, further influenced by the fluorine atom.
-
A broad singlet for the amine protons (-NH₂) which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal for the methyl ester carbon around 52 ppm.
-
A signal for the carbonyl carbon of the ester around 165-170 ppm.
-
Aromatic carbon signals between 110-150 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹J C-F).
-
-
FT-IR (KBr Pellet):
-
N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.
-
C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm⁻¹.
-
A strong C=O stretching vibration for the ester carbonyl group around 1700-1730 cm⁻¹.
-
C-N and C-F stretching vibrations in the fingerprint region.
-
-
Mass Spectrometry (Electron Impact - EI):
-
A molecular ion peak (M⁺) at m/z = 169.
-
Characteristic fragmentation patterns including the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).
-
Role in Drug Development: Synthesis of EGFR Inhibitors
This compound and its derivatives are pivotal intermediates in the synthesis of a class of anticancer drugs known as Epidermal Growth Factor Receptor (EGFR) inhibitors.[3][4][5] EGFR is a transmembrane protein that, when overexpressed or mutated, can lead to uncontrolled cell growth and proliferation in various cancers.[6] Small molecule inhibitors that target the tyrosine kinase domain of EGFR are effective therapeutic agents.
The chemical structure of this compound provides a scaffold that can be elaborated to create these potent inhibitors. The amino group serves as a key attachment point for the core heterocyclic systems (e.g., quinazoline, pyrimidine) found in many EGFR inhibitors.[3] The fluorine atom can enhance the binding affinity of the drug to the target protein and improve its metabolic stability and pharmacokinetic properties.[4]
Below is a generalized workflow for the synthesis of an EGFR inhibitor using a 4-amino-3-fluorobenzoate derivative.
Caption: Generalized workflow for EGFR inhibitor synthesis.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and development. Its unique substitution pattern makes it an ideal starting material for the synthesis of complex drug molecules, most notably EGFR inhibitors used in cancer therapy. A thorough understanding of its physical and chemical properties, as well as its synthetic routes, is essential for its effective utilization in the design and creation of novel therapeutic agents. As research in targeted therapies continues to expand, the importance of key building blocks like this compound is set to grow.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | C8H8FNO2 | CID 11182865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
An In-depth Technical Guide to Methyl 4-amino-3-fluorobenzoate: Molecular Characteristics, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-3-fluorobenzoate is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and drug development. Its specific arrangement of amino, fluoro, and methyl ester functional groups on a benzene ring provides a versatile scaffold for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of its molecular structure, key physicochemical properties, a detailed experimental protocol for its synthesis, and a conceptual workflow for its application in fragment-based drug discovery.
Molecular Structure and Physicochemical Properties
This compound is characterized by a central benzene ring substituted with a methyl ester group, an amino group, and a fluorine atom. The IUPAC name for this compound is this compound.[1] Its chemical structure and key properties are summarized below.
Table 1: Molecular and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H8FNO2 | [1] |
| Molecular Weight | 169.15 g/mol | [1][2] |
| CAS Number | 185629-32-7 | [1][3] |
| Appearance | Solid | |
| SMILES | COC(=O)C1=CC(=C(C=C1)N)F | [1] |
| InChI | InChI=1S/C8H8FNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3 | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Fischer esterification of 4-amino-3-fluorobenzoic acid with methanol in the presence of an acid catalyst. This reaction is a standard method for converting carboxylic acids to esters.
Experimental Protocol: Fischer Esterification
Objective: To synthesize this compound from 4-amino-3-fluorobenzoic acid and methanol.
Materials:
-
4-amino-3-fluorobenzoic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 4-amino-3-fluorobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents). The addition should be done in an ice bath to control any exothermic reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Neutralization: Redissolve the residue in an organic solvent such as dichloromethane or ethyl acetate. Carefully add saturated sodium bicarbonate solution to neutralize the remaining acid. Be cautious as carbon dioxide gas will evolve.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.
Application in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds in drug development.[4] This approach begins by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target.[4] this compound, with its low molecular weight and functional groups amenable to chemical modification, is a prime candidate for inclusion in a fragment library. The following diagram illustrates a general workflow for FBDD, highlighting where a fragment like this compound would be utilized.
In this workflow, a library of chemical fragments, including molecules like this compound, is screened against a biological target. Hits, which are fragments that show weak binding, are then optimized into more potent lead compounds through strategies such as fragment growing, linking, or merging. The functional groups on this compound (the amino and ester groups) provide convenient handles for these chemical modifications.
Conclusion
This compound is a valuable chemical entity for researchers and professionals in the field of drug discovery and development. Its well-defined molecular structure and accessible synthesis make it an attractive starting material for the creation of novel bioactive compounds. The principles of fragment-based drug discovery provide a clear framework for how this and similar small molecules can be rationally utilized to develop next-generation therapeutics.
References
Navigating the Solubility Landscape of Methyl 4-amino-3-fluorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-3-fluorobenzoate is a key building block in medicinal chemistry and materials science. Its utility in the synthesis of a wide range of biologically active molecules and functional materials is well-documented. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for this compound, addresses the current data gap, and offers a practical framework for its experimental determination.
It is important to note that while extensive searches of scientific literature and chemical databases have been conducted, specific quantitative solubility data for this compound in a range of organic solvents remains unpublished. This guide, therefore, collates qualitative solubility information for the target compound and its structural analogs, provides a theoretical estimation of its solubility behavior, and presents a detailed experimental protocol for researchers to determine precise solubility values.
Understanding Solubility: A Theoretical Framework
The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its chemical structure—featuring a polar amino group, a moderately polar ester group, and a fluorinated aromatic ring—suggests a nuanced solubility profile.
The presence of the amino group allows for hydrogen bonding with protic solvents (e.g., alcohols), while the ester group can engage in dipole-dipole interactions. The fluorinated benzene ring contributes to its overall lipophilicity. Consequently, the solubility of this compound is expected to be significant in polar aprotic and moderately polar protic solvents.
Spectroscopic Data of Methyl 4-amino-3-fluorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-amino-3-fluorobenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain raw spectral data, this document focuses on the foundational aspects of spectroscopic analysis for this compound, including detailed experimental protocols and the expected spectral characteristics based on its molecular structure.
Compound Overview
This compound is an aromatic organic compound with the chemical formula C₈H₈FNO₂.[1][2][3] It possesses a molecular weight of approximately 169.15 g/mol .[1][4] The compound, identified by the CAS Number 185629-32-7, is a substituted aniline and benzoate ester.[1][2] Its structure, featuring an amino group, a fluorine atom, and a methyl ester group on a benzene ring, makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₈H₈FNO₂[1][2][3] |
| Molecular Weight | 169.15 g/mol [1][4] |
| CAS Number | 185629-32-7[1][2] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)N)F[2] |
Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons of the ester group. The aromatic protons will likely appear as multiplets in the range of 6.5-8.0 ppm, with their chemical shifts and coupling patterns influenced by the electron-donating amino group and the electron-withdrawing ester and fluoro groups. The amino group protons would likely appear as a broad singlet, and the methyl protons of the ester will be a sharp singlet, typically around 3.8-3.9 ppm.
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-175 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The methyl carbon of the ester group will be observed further upfield.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups. Key expected peaks include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
-
C-O stretching: Bands in the 1100-1300 cm⁻¹ region for the ester C-O bond.
-
C-F stretching: An absorption in the 1000-1400 cm⁻¹ range.
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H stretching: Signals above 3000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (approximately 169.15). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, or the entire ester group (-COOCH₃).
Experimental Protocols
The following sections detail the standard methodologies for acquiring NMR, IR, and MS spectra for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the solid sample for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
-
Transfer the filtered solution into a clean 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe to the appropriate nucleus (¹H or ¹³C).
-
Set the acquisition parameters, including the number of scans, pulse sequence, and relaxation delay.
-
Acquire the NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Continue grinding until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the transmittance or absorbance spectrum.
-
-
Data Analysis:
-
Identify the positions (in wavenumbers, cm⁻¹) of the major absorption bands.
-
Correlate these absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a volatile organic solvent such as methanol or acetonitrile.
-
The choice of solvent will depend on the ionization technique being used.
-
-
Data Acquisition (using Electrospray Ionization - ESI):
-
Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.
-
The sample is ionized in the ESI source to form gaseous ions.
-
The ions are then transferred into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of ions at each m/z value.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain information about the structure of the molecule.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the key structural features of this compound relevant to its spectroscopic characterization.
References
commercial availability and suppliers of Methyl 4-amino-3-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the commercial availability, suppliers, and key technical data for Methyl 4-amino-3-fluorobenzoate (CAS No. 185629-32-7). It also includes a detailed, representative experimental protocol for its synthesis via Fischer esterification, a common and effective method for this class of compounds.
Core Compound Information
This compound is a fluorinated aromatic compound frequently utilized as a building block in medicinal chemistry and organic synthesis. Its structure, featuring an amino group and a methyl ester on a fluorinated benzene ring, makes it a valuable intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Key Identifiers:
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically high, often exceeding 98%. The following table summarizes key quantitative data from a selection of suppliers.
| Supplier | CAS Number | Purity/Specification | Available Quantities |
| CP Lab Safety | 185629-32-7 | min 98% | 100 grams[2] |
| BLD Pharm | 185629-32-7 | Data available via website | Various |
| Alfa Chemistry | 185629-32-7 | Research Grade | Inquire for details |
| ChemScene | 185629-32-7 | >98% | Inquire for details |
Note: Availability and specific quantities are subject to change. It is recommended to consult the suppliers directly for the most current information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 169.15 g/mol [1] |
| Appearance | Light yellow to yellow to orange powder/crystal |
| Storage | Room temperature, in a dark, inert atmosphere |
Experimental Protocols: Synthesis
A prevalent and reliable method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 4-amino-3-fluorobenzoic acid. The following protocol is based on established methods for similar aniline derivatives.
Reaction: Fischer Esterification
Starting Material: 4-amino-3-fluorobenzoic acid Reagents: Methanol (reagent and solvent), Sulfuric Acid (catalyst)
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-3-fluorobenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Cool the solution in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise to the stirred solution. The addition of the strong acid protonates the amino group, forming the ammonium salt, which may precipitate.
-
Reflux: After the addition of the catalyst is complete, remove the ice bath and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the mixture under reduced pressure to remove the excess methanol.
-
Carefully neutralize the acidic mixture by adding a saturated aqueous solution of a weak base, such as sodium bicarbonate, until the cessation of gas evolution (CO₂).
-
The product, this compound, will precipitate out of the aqueous solution.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water to remove any remaining salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final, high-purity product.
-
Visualizations
Synthesis Workflow via Fischer Esterification
The following diagram illustrates the logical workflow for the synthesis of this compound from 4-amino-3-fluorobenzoic acid.
Caption: Fischer esterification workflow for this compound.
References
Methyl 4-amino-3-fluorobenzoate: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety information and detailed handling precautions for Methyl 4-amino-3-fluorobenzoate. The following sections outline the toxicological profile, physical and chemical properties, step-by-step experimental protocols for safe handling, and emergency procedures. This guide is intended for professionals in research, discovery, and drug development who may handle this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.[1][2]
| Property | Value |
| Molecular Formula | C₈H₈FNO₂ |
| Molecular Weight | 169.15 g/mol [1] |
| Appearance | Solid (powder) |
| Density | 1.264 g/cm³[2] |
| Boiling Point | 296.33°C at 760 mmHg |
| Flash Point | 133.016°C[2] |
| CAS Number | 185629-32-7[1] |
Experimental Protocols: Safe Handling and Storage
Due to its hazardous properties, strict adherence to the following protocols is mandatory to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
A minimum set of PPE must be worn at all times when handling this compound.
References
Methyl 4-amino-3-fluorobenzoate: A Versatile Scaffold for Innovations in Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-3-fluorobenzoate is a synthetically versatile building block that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, possessing an amine, a methyl ester, and a fluorine atom on a benzene ring, provides a valuable platform for the construction of complex molecular architectures with diverse biological activities and material properties. The strategic placement of the fluorine atom ortho to the amino group and meta to the methoxycarbonyl group significantly influences the molecule's reactivity and the physicochemical properties of its derivatives. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the development of targeted therapeutics.
Physicochemical Properties
This compound is a solid at room temperature with the following key physical and chemical properties.[1][2][3]
| Property | Value |
| CAS Number | 185629-32-7 |
| Molecular Formula | C₈H₈FNO₂ |
| Molecular Weight | 169.15 g/mol |
| Appearance | White to light yellow to light orange powder/crystal |
| Melting Point | Not specified |
| Boiling Point | 296.33 °C at 760 mmHg |
| Density | 1.264 g/cm³ |
| Flash Point | 133.016 °C |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 3-fluorobenzoic acid. The first step involves the nitration of 3-fluorobenzoic acid, followed by reduction of the nitro group to an amine to yield 4-amino-3-fluorobenzoic acid.[4] The subsequent step is the esterification of the carboxylic acid to the corresponding methyl ester.
A general workflow for the synthesis is presented below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Amino-3-fluorobenzoic Acid
This procedure is adapted from a general method for the synthesis of aminobenzoic acids.[4]
-
Materials: 3-Fluorobenzoic acid, nitric acid, sulfuric acid, tin(II) chloride or iron powder, hydrochloric acid, sodium hydroxide, and appropriate organic solvents.
-
Procedure:
-
Nitration: To a stirred solution of 3-fluorobenzoic acid in concentrated sulfuric acid, slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) at a controlled temperature (typically 0-10 °C).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete nitration.
-
Pour the reaction mixture onto crushed ice to precipitate the 3-fluoro-4-nitrobenzoic acid.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the product.
-
Reduction: Suspend the 3-fluoro-4-nitrobenzoic acid in a suitable solvent (e.g., ethanol or water) and add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid or iron powder with a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for several hours until the reduction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 4-amino-3-fluorobenzoic acid.
-
Filter the product, wash with water, and recrystallize from a suitable solvent to obtain pure 4-amino-3-fluorobenzoic acid.
-
Step 2: Synthesis of this compound (Fischer Esterification)
This protocol is a standard Fischer esterification procedure adapted for this specific substrate.[5][6]
-
Materials: 4-Amino-3-fluorobenzoic acid, methanol, concentrated sulfuric acid, sodium bicarbonate solution, and an organic solvent for extraction (e.g., ethyl acetate).
-
Procedure:
-
Dissolve 4-amino-3-fluorobenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Applications as a Synthetic Building Block
The presence of three distinct functional groups makes this compound a valuable precursor for a wide range of chemical transformations. The amino group can undergo N-alkylation, N-arylation, acylation, and diazotization reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The aromatic ring can also participate in electrophilic aromatic substitution reactions, although the existing substituents will direct the position of new groups.
A key application of this building block is in the synthesis of heterocyclic compounds, particularly quinazoline derivatives, which are prominent scaffolds in medicinal chemistry, especially in the development of kinase inhibitors.[7]
Synthesis of 4-Anilinoquinazoline Derivatives
4-Anilinoquinazolines are a class of compounds known to exhibit potent inhibitory activity against various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9] this compound can serve as a key starting material for the construction of the quinazoline core.
The general synthetic approach involves the initial conversion of the aminobenzoate to an amidine, followed by cyclization with a suitable partner to form the quinazoline ring. The resulting intermediate can then be further functionalized, for example, by nucleophilic aromatic substitution at the 4-position with a desired aniline derivative.
Caption: Workflow for 4-anilinoquinazoline synthesis.
Case Study: Synthesis of a Lapatinib Analogue
Lapatinib is a potent dual tyrosine kinase inhibitor that targets both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2).[10][11][12] While the exact synthesis of Lapatinib does not start from this compound, this building block is ideally suited for the synthesis of structurally related analogues. The 3-fluoro-4-aminobenzoyl moiety can be incorporated into the quinazoline core, with the fluorine atom potentially influencing the binding affinity and pharmacokinetic properties of the final molecule.
Hypothetical Final Step in the Synthesis of a Lapatinib Analogue:
A crucial step in the synthesis of many 4-anilinoquinazoline-based kinase inhibitors is the nucleophilic aromatic substitution of a 4-chloroquinazoline intermediate with a substituted aniline.
| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield (%) |
| 4-Chloro-6-iodo-7-methoxyquinazoline | 3-Chloro-4-(3-fluorobenzyloxy)aniline | Isopropanol, reflux | N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodo-7-methoxyquinazolin-4-amine | Not specified |
| 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-2-furaldehyde | 2-Aminoethylmethylsulfone | Dichloromethane, Methanol, rt | Imine intermediate | Not specified |
| Imine intermediate | H₂, 5% Pd-C | Methanol, Dichloromethane | Lapatinib | 93 (as ditosylate salt)[8] |
Note: The table above outlines key steps in a reported synthesis of Lapatinib to illustrate the types of reactions involved in constructing such molecules.[8] While not starting from this compound, it demonstrates the formation of the critical anilino-quinazoline linkage.
Role in Targeting Cancer Signaling Pathways
Quinazoline derivatives synthesized from precursors like this compound often function as ATP-competitive inhibitors of protein kinases. In the case of EGFR and HER2, these receptors are key components of signaling pathways that regulate cell growth, proliferation, and survival.[13][14][15][16][17] In many cancers, these pathways are aberrantly activated, leading to uncontrolled cell division.
By binding to the ATP-binding pocket of the kinase domain of EGFR and HER2, inhibitors like Lapatinib prevent the autophosphorylation and activation of these receptors. This, in turn, blocks the downstream signaling cascades, primarily the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, leading to the inhibition of tumor cell proliferation and survival.[1][11][12]
Caption: Inhibition of EGFR/HER2 signaling by Lapatinib analogues.
Conclusion
This compound is a valuable and versatile building block with significant potential in the development of novel therapeutic agents and advanced materials. Its unique substitution pattern allows for the strategic introduction of fluorine, a bioisostere known to enhance metabolic stability and binding affinity of drug candidates. The accessibility of this compound through straightforward synthetic routes further enhances its appeal to researchers in both academic and industrial settings. As the demand for more effective and targeted therapies continues to grow, the utility of this compound as a key synthetic intermediate is poised to expand, paving the way for the discovery of next-generation pharmaceuticals.
References
- 1. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C8H8FNO2 | CID 11182865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]
- 6. CN100427457C - Method for preparing p-aminobenzoic acid - Google Patents [patents.google.com]
- 7. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lapatinib ditosylate monohydrate synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lapatinib - Wikipedia [en.wikipedia.org]
- 11. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. HER2/EGFR Signaling Pathway in Breast Cancer | BioRender Science Templates [biorender.com]
- 17. researchgate.net [researchgate.net]
The Strategic Role of Methyl 4-amino-3-fluorobenzoate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 4-amino-3-fluorobenzoate, a synthetically versatile building block, has emerged as a crucial scaffold in the design and development of novel therapeutic agents. Its unique structural features, including a reactive amino group, a modifiable ester, and a strategically placed fluorine atom, provide medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide delves into the core applications of this compound in medicinal chemistry, with a particular focus on its role in the synthesis of kinase inhibitors and BET bromodomain inhibitors.
Physicochemical Properties and Synthetic Versatility
This compound (CAS: 185629-32-7) possesses a molecular formula of C₈H₈FNO₂ and a molecular weight of 169.15 g/mol . The presence of the electron-withdrawing fluorine atom ortho to the amino group modulates the pKa of the amine, influencing its reactivity in nucleophilic substitution and acylation reactions. This fluorination can also impart favorable properties to the final drug molecule, such as increased metabolic stability and enhanced binding affinity.
The primary amino group serves as a key handle for a variety of chemical transformations, most notably N-acylation and the formation of amide bonds, which are fundamental linkages in a vast array of biologically active molecules. The methyl ester provides a site for hydrolysis to the corresponding carboxylic acid, enabling further derivatization or serving as a key interaction point with biological targets.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. This compound and its close analogs serve as essential starting materials for the synthesis of various kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Derivatives of 4-aminobenzoate esters have been successfully employed in the development of EGFR inhibitors. The general synthetic strategy involves the acylation of the 4-amino group to introduce a variety of side chains that can interact with the ATP-binding pocket of the kinase. While specific examples starting directly from this compound are not extensively detailed in the provided literature, the synthesis of related 4-amino-3-chloro benzoate ester derivatives provides a clear blueprint for its potential application.
The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors that share a core structural motif derivable from 4-amino-3-substituted benzoic acids.
| Kinase Target | Inhibitor (Analog) | IC₅₀ (nM) |
| Raf-1 | Sorafenib | 6 |
| B-Raf (wild-type) | Sorafenib | 22 |
| B-Raf (V600E) | Sorafenib | 38 |
| VEGFR-2 | Sorafenib | 90 |
| PDGFR-β | Sorafenib | 57 |
Data for Sorafenib, a multi-kinase inhibitor, is presented to illustrate the potency of compounds with a related structural scaffold.
Role in the Development of BET Bromodomain Inhibitors
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. The inhibition of BET bromodomains has emerged as a promising therapeutic strategy for the treatment of cancer and inflammatory diseases. This compound has been identified as a key building block for the synthesis of potent and selective BET bromodomain inhibitors.
The 4-aminobenzoate moiety can serve as a key recognition element, mimicking the acetylated lysine residue that is the natural ligand for bromodomains. The fluorine atom can be strategically employed to enhance binding affinity and selectivity.
Experimental Protocols
General Procedure for N-Acylation of this compound
The N-acylation of the primary amino group is a fundamental step in the utilization of this compound as a scaffold. The following is a general protocol based on standard laboratory procedures.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base (1.1-1.5 eq) to the solution and stir.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acylating agent (1.0-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.
Visualizing the Role of this compound
The following diagrams, generated using the DOT language, illustrate the synthetic utility and biological context of this compound in medicinal chemistry.
Caption: Synthetic pathways utilizing this compound.
Caption: Inhibition of the EGFR signaling cascade.
Caption: Step-by-step N-acylation process.
Conclusion and Future Perspectives
This compound is a high-value scaffold in medicinal chemistry, offering a robust platform for the synthesis of targeted therapies. Its application in the development of kinase and BET bromodomain inhibitors highlights its significance in modern drug discovery. The strategic incorporation of the fluorine atom provides a means to enhance the pharmacological properties of the resulting drug candidates. Future research will likely continue to exploit the synthetic versatility of this building block to explore novel chemical space and develop next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of structure-activity relationships of derivatives of this compound will undoubtedly lead to the discovery of new and potent modulators of a variety of biological targets.
The Strategic Incorporation of Fluorinated Building Blocks in Drug Discovery: A Technical Guide
Introduction
Fluorine, the most electronegative element, has emerged as a cornerstone in modern medicinal chemistry, earning its reputation as a "magical element" for its profound influence on molecular properties.[1][2] Its strategic incorporation into drug candidates can dramatically enhance pharmacokinetic and pharmacodynamic profiles.[1][3] Approximately 25% of all pharmaceuticals on the market, and as many as 40% of new pharmaceuticals, contain at least one fluorine atom, including blockbuster drugs like atorvastatin (Lipitor) and fluoxetine (Prozac).[2] This guide provides an in-depth technical overview of the role of fluorinated building blocks in drug discovery, focusing on their impact on molecular properties, common synthetic strategies, and successful case studies.
The Core Impact of Fluorination on Drug Properties
The introduction of fluorine or fluorine-containing motifs can modulate a molecule's properties in several key ways that are highly advantageous for drug design. These effects are context-dependent but generally fall into three categories: modulation of physicochemical properties, enhancement of pharmacokinetic profiles, and improvement of pharmacodynamic characteristics.[1][3]
Physicochemical Properties
The unique electronic nature of fluorine allows for the fine-tuning of a molecule's fundamental chemical characteristics.
-
Acidity/Basicity (pKa): Due to its strong electron-withdrawing effect, fluorine can significantly lower the pKa of nearby acidic protons or, more commonly in drug discovery, lower the basicity (pKa) of neighboring amines.[1][4] This modulation can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects solubility, cell permeability, and target binding.
-
Lipophilicity (LogP): The effect of fluorine on lipophilicity is complex. While single fluorine atom substitutions on an aliphatic system can decrease LogP, fluorination of aromatic rings or the introduction of groups like trifluoromethyl (CF3) generally increases lipophilicity.[3][5][6] This allows chemists to adjust a compound's solubility and its ability to cross lipid membranes.[4][7]
-
Conformation: Fluorine can influence molecular conformation through steric and electronic effects, such as dipole-dipole interactions and hyperconjugation. This can "lock" a molecule into its bioactive conformation, leading to improved potency and selectivity.[1]
-
Hydrogen Bonding: While the C-F bond is a very weak hydrogen bond acceptor, the introduction of fluorine can modulate the hydrogen-bonding capabilities of nearby functional groups, altering and sometimes strengthening interactions with the target protein.[1]
Pharmacokinetic (ADME) Properties
Fluorination is a powerful strategy to improve a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Metabolic Stability: One of the most common applications of fluorine is to block metabolic "soft spots."[3] The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen bond (~100 kcal/mol). Replacing a hydrogen atom at a site susceptible to cytochrome P450 (CYP) oxidation with a fluorine atom can prevent hydroxylation, thereby increasing the drug's half-life and bioavailability.[1][3][8]
-
Membrane Permeability: By modulating lipophilicity and the molecule's overall electronic profile, fluorination can enhance its ability to permeate cell membranes, which is crucial for reaching intracellular targets and for oral absorption.[1][6]
Pharmacodynamic Properties
The ultimate goal of drug design is to optimize the interaction with the biological target. Fluorine can directly enhance these interactions.
-
Binding Affinity and Selectivity: Alterations in electronics, conformation, and hydrogen bonding patterns caused by fluorine substitution can lead to stronger and more specific interactions with the target protein's binding pocket.[3][4] This can result in increased potency (lower IC50 or Ki values) and reduced off-target effects.
Rationale and Impact of Fluorination
The decision to incorporate fluorine is a strategic one, aimed at leveraging its unique properties to overcome specific challenges in drug development. The logical flow from identifying a lead compound's weaknesses to applying a fluorination strategy is crucial.
Caption: Logical workflow for employing fluorination in drug discovery.
Data Summary: The Quantitative Impact of Fluorination
The following tables summarize the quantitative effects of fluorination on key drug properties, comparing non-fluorinated parent compounds with their fluorinated analogs.
Table 1: Effect of Fluorination on Physicochemical Properties
| Compound Pair | Change | pKa (Amine) | LogP / LogD | Reference |
|---|---|---|---|---|
| Aniline vs. 4-Fluoroaniline | H → F | 4.6 → 4.66 | 0.9 → 1.15 | General Chemistry Data |
| Benzylamine vs. 4-F-Benzylamine | H → F | 9.33 → 9.02 | 1.09 → 1.21 | General Chemistry Data |
| Phenylalanine vs. 4-F-Phenylalanine | H → F | pKa1: 1.83 → 2.2pKa2: 9.13 → 9.24 | -1.38 → -1.21 | General Chemistry Data |
| Ezetimibe Analog | Methoxy → F | - | LogD: 3.5 → 4.5 |[9] |
Table 2: Effect of Fluorination on Metabolic Stability and Potency
| Drug / Analog | Modification | Metabolic Stability (t½) | Potency (IC50 / Ki) | Therapeutic Area | Reference |
|---|---|---|---|---|---|
| Ezetimibe | Introduction of p-F-phenyl | Enhanced intestinal absorption and metabolic stability | Active | Cholesterol Absorption Inhibitor | [1][9] |
| Empagliflozin | Fluorination on aryl ring | Improved stability against oxidative hydroxylation, enabling once-daily dosing | Active | Diabetes (SGLT2 Inhibitor) | [1] |
| Ibrutinib | Incorporation of fluorophenoxy group | Blocks metabolism at a key site | Potent BTK inhibitor | Oncology | [1] |
| Taxoid Analog | C2-benzoate H → OCF3 | - | >100-fold more potent in drug-resistant cancer cell lines | Oncology | [10] |
| Deutetrabenazine | H → D (Isotopic Bioisostere) | Slower metabolism | Similar to parent drug | Huntington's Disease |[9] |
Note: Direct comparative values for t½ are often found in proprietary drug discovery reports and are less common in public literature. The table reflects qualitative improvements cited in reviews.
Experimental Protocols: Synthesizing Fluorinated Building Blocks
The synthesis of fluorinated compounds has evolved from harsh methods to more sophisticated and milder techniques, including late-stage fluorination which allows for the introduction of fluorine into complex molecules at a late step in the synthesis.[1][11]
General Workflow for Late-Stage Fluorination
Late-stage fluorination is a powerful tool in lead optimization, allowing for rapid exploration of structure-activity relationships.
Caption: A generalized workflow for late-stage fluorination.
Example Protocol: Nucleophilic Aromatic Substitution (SNAr) for Aryl Fluoride Synthesis
This method is a classical approach for introducing fluorine onto an electron-deficient aromatic ring.
-
Reaction: Synthesis of 4-fluoronitrobenzene from 4-chloronitrobenzene.
-
Principle: A nitro group activates the aromatic ring towards nucleophilic attack, allowing a fluoride source to displace a leaving group (e.g., chloride).
-
Reagents and Equipment:
-
4-chloronitrobenzene (1 equivalent)
-
Anhydrous Potassium Fluoride (KF, 2-3 equivalents)
-
Phase-transfer catalyst (e.g., Tetra-n-butylammonium bromide, 0.1 equivalents)
-
High-boiling point polar aprotic solvent (e.g., Sulfolane, NMP, or DMSO)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle and temperature controller
-
-
Methodology:
-
To a round-bottom flask, add 4-chloronitrobenzene, anhydrous potassium fluoride, and the phase-transfer catalyst.
-
Add the solvent (e.g., Sulfolane) to the flask.
-
Heat the reaction mixture to 180-220 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take several hours.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product via flash column chromatography or distillation to yield 4-fluoronitrobenzene.
-
Example Protocol: Deoxyfluorination using Diethylaminosulfur Trifluoride (DAST)
This method is used to convert alcohols to alkyl fluorides.
-
Reaction: Conversion of a secondary alcohol (e.g., cyclohexanol) to the corresponding fluoride.
-
Principle: DAST is a nucleophilic fluorinating agent that replaces a hydroxyl group with fluorine. Caution: DAST can be thermally unstable and should be handled with care.
-
Reagents and Equipment:
-
Cyclohexanol (1 equivalent)
-
Diethylaminosulfur Trifluoride (DAST, 1.1-1.5 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Round-bottom flask, dropping funnel, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
-
Methodology:
-
Dissolve the alcohol (cyclohexanol) in the anhydrous solvent (DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C or 0 °C using an appropriate cooling bath.
-
Slowly add DAST dropwise to the stirred solution via a dropping funnel. This reaction is often exothermic.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO3). Be cautious of gas evolution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and filter.
-
Carefully remove the solvent under reduced pressure (as the product can be volatile).
-
Purify the resulting fluorocyclohexane by distillation or chromatography.
-
Impact of Fluorination on Drug-Target Interactions
The strategic placement of fluorine can fundamentally alter how a drug binds to its target protein, often leading to enhanced potency and selectivity. These effects are driven by the unique electronic and steric properties of fluorine.
Caption: How fluorine enhances drug-target interactions.
Conclusion and Future Perspectives
The use of fluorinated building blocks is an indispensable strategy in modern drug discovery.[1] By leveraging the unique properties of fluorine, medicinal chemists can intelligently design molecules with improved physicochemical characteristics, enhanced metabolic stability, and superior target affinity.[3][6] The ability to fine-tune properties such as pKa and lipophilicity, while simultaneously blocking sites of metabolism, makes fluorine a powerful tool for overcoming common hurdles in lead optimization.
The future of this field will likely be shaped by parallel advances in synthetic chemistry.[1] The development of novel, milder, and more selective late-stage fluorination techniques will continue to expand the toolkit available to researchers, allowing for the rapid diversification of complex drug scaffolds.[11][12] Furthermore, the use of fluorine-18 in Positron Emission Tomography (PET) imaging is becoming increasingly vital, not just for diagnostics but also for translational pharmacology, enabling the visualization of drug distribution and target engagement in vivo.[3][6] As our understanding of the nuanced effects of fluorination deepens, its strategic application will undoubtedly continue to drive the development of safer and more effective medicines.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.brighton.ac.uk [research.brighton.ac.uk]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Evaluation of Quinolines Derived from Methyl 4-Amino-3-Fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel quinoline derivatives utilizing Methyl 4-amino-3-fluorobenzoate as a key starting material. This document outlines detailed synthetic protocols, presents quantitative biological activity data for analogous compounds, and visualizes the key experimental workflows and relevant biological signaling pathways.
Introduction
Quinolines are a prominent class of heterocyclic compounds that form the core structure of many pharmacologically active agents. Their derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties. The introduction of a fluorine atom into the quinoline scaffold can significantly enhance metabolic stability and binding affinity to biological targets. This document focuses on the synthesis of 7-fluoro-4-hydroxyquinoline-6-carboxylic acid methyl ester and its derivatives, starting from this compound, and explores their potential as therapeutic agents.
Synthetic Approach: The Gould-Jacobs Reaction
A reliable method for the synthesis of the 4-hydroxyquinoline scaffold from anilines is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with diethyl (ethoxymethylene)malonate (DEEMM) followed by a thermal cyclization.
Experimental Workflow
Caption: General workflow for the synthesis of quinoline derivatives.
Experimental Protocols
Protocol 1: Synthesis of Methyl 7-fluoro-4-hydroxyquinoline-6-carboxylate
This protocol describes the synthesis of the core quinoline structure using the Gould-Jacobs reaction.
Materials:
-
This compound
-
Diethyl (ethoxymethylene)malonate (DEEMM)
-
Diphenyl ether (Dowtherm A)
-
Ethanol
-
Hexane
-
Hydrochloric acid (HCl)
Procedure:
-
Condensation: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol. Add diethyl (ethoxymethylene)malonate (1.1 equivalents) to the solution. Heat the mixture at reflux for 2 hours.
-
Isolation of Intermediate: After cooling to room temperature, the intermediate product often precipitates. Collect the solid by filtration, wash with cold ethanol and then with hexane, and dry under vacuum.
-
Cyclization: In a separate flask equipped with a reflux condenser, heat diphenyl ether to 250 °C. Add the intermediate from the previous step in portions to the hot diphenyl ether. Maintain the temperature at 250 °C for 30 minutes.
-
Product Isolation: Allow the reaction mixture to cool to room temperature. The cyclized product will precipitate. Dilute the mixture with hexane to facilitate precipitation. Collect the solid by filtration and wash thoroughly with hexane to remove the diphenyl ether.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Methyl 7-fluoro-4-hydroxyquinoline-6-carboxylate.
Potential Biological Activities and Quantitative Data
While specific data for derivatives of this compound is not widely published, the following tables summarize the reported anticancer and antibacterial activities of structurally related fluoroquinoline derivatives to indicate the potential of this compound class.
Anticancer Activity of Substituted Quinolines
Many quinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The data is typically presented as IC50 values, which is the concentration of the drug that inhibits cell growth by 50%.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylquinolines | HeLa (Cervical Cancer) | 8.3 | [1] |
| 2-Arylquinolines | PC3 (Prostate Cancer) | 31.37 | [1] |
| 4-Aminoquinoline Derivatives | A549 (Lung Cancer) | Comparable to Doxorubicin | [2] |
| 4-Aminoquinoline Derivatives | MCF-7 (Breast Cancer) | Comparable to Doxorubicin | [2] |
| Substituted Quinolines | T47D (Breast Cancer) | 0.016 | [3] |
Antibacterial Activity of Fluoroquinolones
Fluoroquinolones are a well-established class of antibiotics. Their activity is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 7-Substituted-6-fluoroquinolones | Staphylococcus aureus | <0.860 | [4] |
| 7-Substituted-6-fluoroquinolones | Escherichia coli | <0.860 | [4] |
| Novel Fluoroquinolone Derivatives | S. aureus | 4.6 - 22 | [5] |
| Novel Fluoroquinolone Derivatives | E. coli | 2.4 - 29 | [5] |
Signaling Pathways
EGFR Inhibition by Quinoline Derivatives
Certain substituted quinolines have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2] Inhibition of EGFR blocks downstream signaling pathways that promote cell proliferation and survival.
Caption: EGFR signaling pathway inhibition by quinoline derivatives.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Fluoroquinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6] This leads to the fragmentation of bacterial DNA and ultimately cell death.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Conclusion
The synthesis of novel quinoline derivatives from this compound offers a promising avenue for the discovery of new therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore this chemical space. The demonstrated potential for anticancer and antibacterial activity warrants further investigation into the synthesis and biological evaluation of a diverse library of these compounds.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 4-amino-3-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and representative protocols for the Suzuki-Miyaura cross-coupling reaction of methyl 4-amino-3-fluorobenzoate. This valuable transformation enables the synthesis of diverse biaryl compounds, which are significant structural motifs in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron species (such as a boronic acid or its ester) and an organohalide or triflate.[1][2] Its widespread adoption is attributed to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[2][3]
The coupling of this compound with various boronic acids or their derivatives provides access to a wide array of substituted 4-amino-3-arylbenzoates. These products are key intermediates in the development of novel pharmaceuticals and functional materials.[4] The presence of the amino and ester functionalities on the aromatic ring requires careful consideration of the reaction conditions to achieve optimal yields and minimize side reactions.[5]
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst system, base, and solvent. For a substrate such as this compound, the electronic properties of the starting material, influenced by the electron-donating amino group and the electron-withdrawing fluoro and methyl ester groups, will affect its reactivity.
Catalyst and Ligand Selection
A variety of palladium catalysts can be employed for the Suzuki-Miyaura coupling. The choice of catalyst and associated ligand is critical for achieving high efficiency.[6]
-
Palladium(0) Sources: Pre-catalysts such as Pd(PPh₃)₄ and Pd₂(dba)₃ are commonly used.[7]
-
Palladium(II) Sources: Pd(OAc)₂ and PdCl₂(dppf) are also effective and are often used in combination with phosphine ligands.[7]
-
Ligands: Bulky, electron-rich phosphine ligands can significantly enhance the catalytic activity, particularly for challenging substrates.[8] Examples include SPhos, XPhos, and tricyclohexylphosphine (PCy₃).
Base
The base plays a crucial role in the activation of the boronic acid for the transmetalation step.[7] The choice of base can also influence the reaction rate and the prevalence of side reactions.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used.[8][9]
-
Base Strength: For substrates containing acidic protons, a stronger base or a higher equivalent of a weaker base may be necessary.[5]
Solvent System
The solvent system must be capable of dissolving the various components of the reaction mixture, including both the organic and inorganic reagents.
-
Aqueous Mixtures: A mixture of an organic solvent and water is often employed. Common examples include 1,4-dioxane/water, toluene/water, and ethanol.[1][9]
-
Anhydrous Conditions: In some cases, anhydrous organic solvents may be preferred.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions of substrates analogous to this compound, providing a starting point for optimization.
| Catalyst System | Ligand | Base | Solvent System | Temperature (°C) | Time (h) | Representative Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/Water | 100 | 12-24 | ~85 | [6] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100 | 12 | >95 | [6] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/Water | 80 | 16 | High | [6] |
| 4-AAP–Pd(II) | - | K₂CO₃ | Ethanol | Reflux | 4 | Good to Excellent | [9] |
Note: Yields are highly dependent on the specific substrates and optimization of reaction conditions.
Experimental Protocols
This section provides a general, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.[6]
-
Evacuate and backfill the vessel with an inert gas three times.[6]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture.[6]
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography.[6]
Protocol 2: General Procedure using Pd(OAc)₂ with a Phosphine Ligand
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (5:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, palladium acetate, SPhos, and potassium phosphate.
-
Seal the vessel and purge with an inert gas.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[2][10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines a typical laboratory workflow for performing the Suzuki-Miyaura coupling reaction.
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a more active pre-catalyst. |
| Inappropriate base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[5] | |
| Low temperature | Gradually increase the reaction temperature. | |
| Substrate solubility issues | Choose a solvent system that ensures the solubility of all reactants.[5] | |
| Side Reactions | Homocoupling | Ensure the reaction is performed under a strict inert atmosphere.[5] |
| Protodeboronation | Avoid prolonged heating and consider using a boronic ester.[5] |
By carefully considering the parameters outlined in these application notes and utilizing the provided protocols as a starting point, researchers can successfully implement the Suzuki-Miyaura coupling of this compound for the synthesis of novel compounds.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: N-Alkylation of Methyl 4-amino-3-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of aromatic amines is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and materials science. Methyl 4-amino-3-fluorobenzoate is a valuable building block, incorporating a synthetically versatile aniline moiety substituted with both an electron-withdrawing fluorine atom and a methyl ester. The targeted N-alkylation of this substrate provides access to a diverse array of secondary and tertiary amines that are key intermediates in the synthesis of pharmaceuticals and other functional molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making its derivatives of particular interest in drug discovery programs.
This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: Reductive Amination and Direct Alkylation with Alkyl Halides . A summary of typical reaction conditions is provided to guide researchers in method selection and optimization.
Reaction Conditions Summary
The selection of an appropriate N-alkylation strategy depends on the desired alkyl group, substrate compatibility, and scale. The following table summarizes typical conditions for the two primary methods discussed.
| Parameter | Method 1: Reductive Amination | Method 2: Direct Alkylation |
| Alkylation Source | Aldehydes or Ketones | Alkyl Halides (e.g., Iodides, Bromides) |
| Key Reagent(s) | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Base (e.g., K₂CO₃, NaH, Cs₂CO₃) |
| Typical Solvent(s) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH) | Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature | Room Temperature to 80 °C |
| Reaction Time | 4 - 24 hours | 6 - 48 hours |
| Key Advantages | High selectivity for mono-alkylation, mild conditions, broad substrate scope.[1][2] | Utilizes readily available alkyl halides. |
| Potential Issues | Requires a suitable carbonyl compound. | Risk of over-alkylation (di-alkylation), generation of salt byproducts.[3] |
Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination
This method involves the in-situ formation of an imine between this compound and a carbonyl compound (aldehyde or ketone), which is subsequently reduced to the corresponding N-alkylated amine. Sodium triacetoxyborohydride is a preferred reducing agent as it is mild and tolerant of many functional groups.[1]
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 - 1.5 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (or DCE) to a concentration of approximately 0.1-0.2 M.
-
Add the aldehyde or ketone (1.1 eq) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Stir the reaction vigorously at room temperature for 4 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: N-Alkylation via Direct Alkylation with an Alkyl Halide
This classical method involves the direct substitution reaction between the amine and an alkyl halide, typically in the presence of a non-nucleophilic base. While effective, care must be taken to minimize the formation of the di-alkylated byproduct by controlling stoichiometry and reaction conditions.
Materials:
-
This compound
-
Alkyl Halide (e.g., methyl iodide, benzyl bromide) (1.0 - 1.2 equivalents)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH)) (1.5 - 2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).
-
Add anhydrous DMF (or MeCN) to create a slurry (approx. 0.2-0.5 M).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the mixture. If using a highly reactive reagent like NaH, the amine should be deprotonated first (e.g., at 0 °C) before adding the alkyl halide.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 6 to 48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, carefully separating the mono-alkylated product from any di-alkylated byproduct and unreacted starting material.
Visualized Workflow
The following diagram illustrates the general experimental workflow for the N-alkylation of this compound using the reductive amination protocol.
Caption: Experimental workflow for N-alkylation via reductive amination.
References
Application of Methyl 4-amino-3-fluorobenzoate in PROTAC Synthesis: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols on the strategic use of Methyl 4-amino-3-fluorobenzoate as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide outlines its role in constructing fluorinated E3 ligase ligands, particularly for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and provides comprehensive experimental procedures and data presentation.
Introduction to PROTAC Technology and the Role of Fluorination
PROTACs are heterobifunctional molecules that commandeer the cell's natural protein degradation machinery to eliminate specific target proteins implicated in disease.[1][2][3][4] A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[5] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The strategic incorporation of fluorine atoms into small molecule drugs, including PROTACs, can significantly enhance their pharmacological properties. Fluorination can improve metabolic stability, membrane permeability, and binding affinity, and can be used to fine-tune the physicochemical properties of the molecule. This compound serves as a valuable starting material for introducing a fluorinated phenyl group into the PROTAC structure, often as part of the E3 ligase ligand.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple copies of the target protein.
Application of this compound in VHL Ligand Synthesis
This compound is a key precursor for the synthesis of fluorinated von Hippel-Lindau (VHL) E3 ligase ligands. The VHL ligand is a critical component of many potent PROTACs. The synthesis typically involves the elaboration of the aminobenzoate core to introduce the necessary functionalities for VHL binding and for linker attachment.
Synthetic Workflow for a Fluorinated VHL Ligand Intermediate
The following diagram illustrates a representative synthetic workflow for preparing a key intermediate for a fluorinated VHL ligand, starting from this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a PROTAC incorporating a fluorinated VHL ligand derived from this compound.
Protocol 1: Synthesis of a Fluorinated VHL Ligand Intermediate
This protocol outlines the synthesis of a key building block, (4-(aminomethyl)-2-fluorophenyl)methanol, which can be further elaborated into a VHL ligand.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 4 M in dioxane
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Boc Protection of the Amine:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add TEA (1.2 eq) and (Boc)₂O (1.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain methyl 4-((tert-butoxycarbonyl)amino)-3-fluorobenzoate.
-
-
Reduction of the Ester:
-
Carefully add LAH (2.0 eq) to a flask containing anhydrous THF under a nitrogen atmosphere at 0 °C.
-
Slowly add a solution of the Boc-protected ester (1.0 eq) in anhydrous THF to the LAH suspension.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate to obtain tert-butyl (4-(hydroxymethyl)-2-fluorobenzyl)carbamate.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected alcohol (1.0 eq) in a minimal amount of DCM.
-
Add 4 M HCl in dioxane (10 eq) and stir at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude (4-(aminomethyl)-2-fluorophenyl)methanol hydrochloride salt.
-
Protocol 2: PROTAC Synthesis via Amide Coupling
This protocol describes the coupling of the fluorinated VHL ligand intermediate with a linker and a target protein ligand (warhead).
Materials:
-
Fluorinated VHL ligand intermediate (from Protocol 1)
-
Linker with a carboxylic acid and a protected amine (e.g., Boc-NH-PEG-COOH)
-
Target protein ligand (warhead) with a free amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Coupling of VHL Ligand to Linker:
-
Dissolve the linker (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Add the fluorinated VHL ligand intermediate (1.2 eq) to the mixture.
-
Stir at room temperature for 4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate. Purify by column chromatography.
-
-
Deprotection of the Linker's Amine:
-
Dissolve the VHL-linker conjugate in DCM.
-
Add TFA and stir for 1 hour.
-
Concentrate under reduced pressure to remove the solvent and excess TFA.
-
-
Coupling of Warhead to the VHL-Linker:
-
Dissolve the warhead (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Add the deprotected VHL-linker conjugate (1.2 eq).
-
Stir at room temperature for 4 hours.
-
Monitor the final PROTAC formation by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
-
Data Presentation
Quantitative data from PROTAC characterization should be presented in a clear and organized manner to facilitate comparison and interpretation.
| Parameter | PROTAC A | PROTAC B (Fluorinated) | Reference Compound |
| Target Binding Affinity (Kd, nM) | 150 | 85 | 200 |
| E3 Ligase Binding Affinity (Kd, nM) | 250 | 220 | 250 |
| Ternary Complex Formation (KD, nM) | 50 | 25 | Not Determined |
| Degradation Potency (DC₅₀, nM) | 100 | 45 | >1000 |
| Maximum Degradation (Dₘₐₓ, %) | 85 | 95 | <10 |
| Cellular Permeability (Pₑ, 10⁻⁶ cm/s) | 5 | 8 | 3 |
| Metabolic Stability (t₁/₂, min) | 30 | 90 | 25 |
Conclusion
This compound is a versatile and valuable building block for the synthesis of fluorinated PROTACs. Its incorporation can lead to improved potency, selectivity, and pharmacokinetic properties. The provided protocols offer a foundational framework for the rational design and synthesis of novel PROTAC degraders. Researchers are encouraged to adapt and optimize these methods for their specific target proteins and E3 ligases. The continued exploration of fluorinated building blocks in PROTAC design holds significant promise for the development of next-generation targeted protein degraders.
References
- 1. Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Covalent PROTAC design method based on a sulfonyl pyridone probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 4-amino-3-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-3-fluorobenzoate is a valuable building block in medicinal chemistry and materials science. Its trifunctional nature, possessing an amine, a fluorine atom, and a methyl ester, offers multiple points for molecular diversification. Palladium-catalyzed cross-coupling reactions are powerful tools for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecules from readily available starting materials.
These application notes provide an overview and detailed protocols for the palladium-catalyzed cross-coupling of this compound. The primary focus will be on Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. Due to the inherent stability of the C-F bond, specific catalytic systems are often required to achieve efficient coupling. The protocols provided herein are based on established methodologies for similar substrates and may require optimization for specific applications.
Challenges in C-F Bond Activation
The carbon-fluorine bond is the strongest single bond to carbon, making aryl fluorides less reactive in oxidative addition to palladium(0) compared to their chloro, bromo, and iodo counterparts. Consequently, the cross-coupling of aryl fluorides necessitates more reactive catalytic systems, which typically involve:
-
Electron-rich and bulky phosphine ligands: These ligands stabilize the palladium center and promote the oxidative addition step.
-
Stronger bases: Required to facilitate the transmetalation step of the catalytic cycle.
-
Higher reaction temperatures: Often necessary to overcome the high activation energy of C-F bond cleavage.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. The coupling of this compound with various arylboronic acids or esters can generate a diverse library of biaryl compounds, which are common motifs in pharmacologically active molecules.
Representative Reaction Conditions for Suzuki-Miyaura Coupling
The successful execution of the Suzuki-Miyaura coupling of this compound is highly dependent on the selection of the palladium source, ligand, base, and solvent. The following table summarizes typical conditions used for the coupling of challenging aryl fluorides.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| 1 | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O | 100-120 | 12-24 | 60-90 |
| 2 | Pd₂(dba)₃ (2-4) | XPhos (4-8) | Cs₂CO₃ (2-3) | 1,4-Dioxane | 100-120 | 12-24 | 65-95 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O | 110 | 18 | 50-80 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
SPhos (6 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed toluene and water (10:1 v/v)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating source
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed toluene and water solvent mixture via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Synthesis of Diaryl- and Alkylarylamines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to a variety of substituted aniline derivatives that are of significant interest in drug discovery.
Representative Reaction Conditions for Buchwald-Hartwig Amination
The choice of ligand and base is crucial for the successful amination of aryl fluorides. Bulky, electron-rich phosphine ligands are generally required.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| 1 | Pd₂(dba)₃ (1-3) | RuPhos (2-6) | NaOtBu (1.5-2.0) | Toluene | 90-110 | 12-24 | 70-95 |
| 2 | Pd(OAc)₂ (2-4) | BrettPhos (4-8) | LHMDS (1.5-2.0) | 1,4-Dioxane | 100-120 | 12-24 | 65-90 |
| 3 | RuPhos-G3-Pd (2-5) | - | K₂CO₃ (2-3) | t-Amyl alcohol | 110 | 18 | 60-85 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed toluene
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating source
-
Inert gas supply (Argon or Nitrogen) and glovebox
Procedure:
-
In a glovebox, add this compound, Pd₂(dba)₃, RuPhos, and NaOtBu to a Schlenk tube.
-
Add the amine to the tube.
-
Add degassed toluene.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. While less common for aryl fluorides due to the challenging C-F activation, with the appropriate catalyst system, this reaction can be employed to introduce alkenyl groups to the this compound scaffold.
Representative Reaction Conditions for Heck Reaction
The Heck reaction with aryl fluorides often requires higher temperatures and specific ligand systems.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| 1 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2.0) | DMF | 120-140 | 18-36 | 40-70 |
| 2 | Herrmann's catalyst (2-5) | - | K₂CO₃ (2.0) | NMP | 130-150 | 24-48 | 45-75 |
| 3 | PdCl₂(PPh₃)₂ (5) | - | NaOAc (2.0) | DMAc | 120-140 | 24 | 35-65 |
Detailed Experimental Protocol: Heck Reaction
This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., methyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sealed reaction tube
-
Magnetic stirrer and heating source
Procedure:
-
In a sealed tube, dissolve this compound and the alkene in DMF.
-
Add triethylamine to the solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Add palladium(II) acetate and tri(o-tolyl)phosphine.
-
Seal the tube and heat the reaction mixture to 130 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Simplified mechanism of the Heck reaction.
Conclusion
Palladium-catalyzed cross-coupling reactions provide a powerful platform for the functionalization of this compound. While the activation of the C-F bond presents a challenge, the use of modern, highly active catalyst systems enables a range of valuable transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The protocols provided in these application notes serve as a starting point for the synthesis of diverse derivatives, which are of significant interest to researchers in the pharmaceutical and material science fields. Optimization of the reaction conditions for each specific substrate is recommended to achieve the best possible outcomes.
Application Notes and Protocols for Amidation Reactions Involving Methyl 4-amino-3-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-3-fluorobenzoate is a valuable synthetic intermediate in medicinal chemistry and drug discovery. The presence of a nucleophilic amino group, an electrophilic methyl ester, and a fluorine substituent on the aromatic ring makes it a versatile building block for creating a diverse range of amide-containing molecules. Amidation of the amino group is a key transformation that allows for the introduction of various functionalities, leading to the synthesis of novel compounds with potential therapeutic applications. These application notes provide detailed protocols for common amidation reactions involving this compound.
Core Concepts and Challenges
The primary amidation reaction involving this compound is the acylation of the 4-amino group with a carboxylic acid to form a new amide bond. This reaction is a cornerstone of peptide synthesis and small molecule drug development.[1]
Key challenges include:
-
Competing Reactivity: The molecule contains both a nucleophilic amine and an electrophilic ester. While the amino group is generally more reactive towards acylation, harsh reaction conditions could potentially lead to side reactions involving the methyl ester.
-
Reactivity of the Aniline: The electronic properties of the fluorinated benzene ring can influence the nucleophilicity of the amino group. The fluorine atom, being electron-withdrawing, can slightly reduce the reactivity of the amine compared to non-fluorinated anilines.
-
Choice of Coupling Reagent: The selection of an appropriate coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions, such as racemization if the carboxylic acid is chiral.
Data Summary: Representative Amidation Reactions
The following table summarizes typical quantitative data for the amidation of this compound with a generic carboxylic acid (R-COOH) using two common coupling methods.
| Parameter | Method 1: EDC/HOBt Coupling | Method 2: HATU Coupling |
| Reactants | ||
| This compound | 1.0 eq | 1.0 eq |
| Carboxylic Acid (R-COOH) | 1.1 eq | 1.1 eq |
| Coupling Reagents | ||
| EDC | 1.2 eq | - |
| HOBt | 1.2 eq | - |
| HATU | - | 1.2 eq |
| Base | ||
| DIPEA or TEA | 2.0-3.0 eq | 2.0-3.0 eq |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours | 2-6 hours |
| Typical Yield | 70-95% | 80-98% |
Experimental Protocols
Protocol 1: Amidation using EDC/HOBt
This protocol outlines a widely used method for amide bond formation, leveraging a carbodiimide (EDC) to activate the carboxylic acid and an additive (HOBt) to improve efficiency and suppress side reactions.[2]
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq) and dissolve it in a suitable anhydrous solvent (e.g., DCM or DMF).
-
Add this compound (1.0 eq), HOBt (1.2 eq), and the tertiary amine base (DIPEA or TEA, 2.0-3.0 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Amidation using HATU
This protocol utilizes a uronium-based coupling reagent, HATU, which is known for its high efficiency and rapid reaction times, especially for challenging couplings.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add the tertiary amine base (DIPEA or TEA, 2.0-3.0 eq) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Experimental Workflow for Amidation
The following diagram illustrates the general workflow for the amidation of this compound.
Caption: General workflow for the synthesis of amides from this compound.
References
Synthetic Routes to Bioactive Benzimidazoles Utilizing Methyl 4-amino-3-fluorobenzoate
Application Notes and Protocols for Researchers in Drug Discovery
Introduction
Methyl 4-amino-3-fluorobenzoate is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of bioactive heterocyclic compounds. The presence of a fluorine atom, an amino group, and a methyl ester on the benzene ring offers multiple points for chemical modification, enabling the generation of diverse molecular scaffolds with a range of biological activities. This document provides detailed application notes and experimental protocols for the synthesis of novel benzimidazole derivatives from this compound, which have potential applications as antimicrobial agents. The described synthetic pathway involves a key cyclocondensation step to form the benzimidazole core, followed by functional group transformations to yield target bioactive molecules.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process. The first step is the formation of a substituted benzimidazole-2-carboxylate via the Phillips cyclocondensation of this compound with a suitable dicarbonyl compound, such as methyl 2-oxo-2-phenylacetate. The resulting benzimidazole ester can then be converted to a variety of bioactive derivatives. In this protocol, we detail the synthesis of a hydrazide intermediate, which is subsequently reacted with various aldehydes to produce a library of hydrazone compounds. One such derivative has demonstrated significant antimicrobial activity.
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-fluoro-2-phenyl-1H-benzo[d]imidazole-5-carboxylate
This protocol describes the cyclocondensation reaction to form the core benzimidazole structure.
Materials:
-
This compound
-
Methyl 2-oxo-2-phenylacetate
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and Methyl 2-oxo-2-phenylacetate (1.05 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Protocol 2: Synthesis of 6-Fluoro-2-phenyl-1H-benzo[d]imidazole-5-carbohydrazide
This protocol details the conversion of the methyl ester to the corresponding hydrazide, a key intermediate for further derivatization.
Materials:
-
Methyl 6-fluoro-2-phenyl-1H-benzo[d]imidazole-5-carboxylate
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Microwave synthesis reactor
-
Standard glassware for workup
Procedure:
-
Place Methyl 6-fluoro-2-phenyl-1H-benzo[d]imidazole-5-carboxylate (1.0 eq) and ethanol in a microwave synthesis vial.
-
Add hydrazine hydrate (10 eq) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C for 10 minutes under a pressure of 10 bar.[1]
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitate by vacuum filtration, wash with water, and dry to obtain the hydrazide.
Protocol 3: Synthesis of Bioactive Benzimidazole Hydrazone Derivatives
This protocol outlines the final step to synthesize the target bioactive hydrazones.
Materials:
-
6-Fluoro-2-phenyl-1H-benzo[d]imidazole-5-carbohydrazide
-
Substituted aromatic aldehydes (e.g., 2-methylbenzaldehyde)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Standard glassware for purification
Procedure:
-
Dissolve 6-Fluoro-2-phenyl-1H-benzo[d]imidazole-5-carbohydrazide (1.0 eq) and the desired substituted aldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 3-5 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the final hydrazone product.
Data Presentation
The following table summarizes the reported yields and biological activity for a synthesized benzimidazole hydrazone derivative with demonstrated antimicrobial properties.
| Compound ID | Structure | Yield (%) | MIC (µg/mL) vs. E. coli |
| 18 | 4-[5(6)-fluoro-1H-benzimidazol-2-yl)-N'-(2-methylbenzylidene)]benzohydrazide | 66 | 0.49-0.98[1] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the logical flow of the synthesis and a representative signaling pathway that could be targeted by such kinase inhibitors, for which benzimidazoles are a common scaffold.
Conclusion
This compound serves as an effective starting material for the synthesis of bioactive benzimidazole derivatives. The outlined protocols provide a clear and reproducible pathway to generate a library of compounds for biological screening. The demonstrated antimicrobial activity of a resulting hydrazone highlights the potential of this chemical scaffold in the development of new therapeutic agents. Further optimization of the synthetic route and exploration of a wider range of aldehyde substitution patterns could lead to the discovery of even more potent bioactive molecules.
References
Protecting Group Strategies for Methyl 4-amino-3-fluorobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection and deprotection of the amino group in Methyl 4-amino-3-fluorobenzoate. This compound is a valuable building block in medicinal chemistry and drug development, and the strategic use of protecting groups is crucial for its successful derivatization. The presence of both a fluorine atom and a methyl ester group necessitates careful selection of protecting groups and reaction conditions to ensure chemoselectivity and high yields.
Introduction to Protecting Group Strategies
The amino group of this compound is nucleophilic and can undergo undesired side reactions during synthetic transformations targeting other parts of the molecule. To prevent this, the amino group is temporarily masked with a protecting group.[1] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule.[2] The choice of protecting group depends on the stability required for subsequent reaction steps. Common protecting groups for anilines include tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Acetyl (Ac).
Key Protecting Groups for this compound
tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions, except for acidic environments.[3] This allows for selective deprotection in the presence of acid-labile groups.
Application Notes:
-
Stability: The Boc group is stable to basic conditions, hydrogenolysis, and many nucleophiles, making it compatible with reactions such as ester hydrolysis (saponification) if carefully controlled.[3][]
-
Introduction: Typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
-
Deprotection: Commonly removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5] For substrates with electron-withdrawing groups, deprotection may proceed more readily.
Benzyloxycarbonyl (Cbz) Group
The Cbz group is another common amine protecting group, valued for its stability and its removal under neutral conditions via hydrogenolysis.[6]
Application Notes:
-
Stability: The Cbz group is stable to acidic and basic conditions, making it orthogonal to the Boc group.[6]
-
Introduction: Generally introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[6]
-
Deprotection: Most commonly removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which is a mild method that tolerates many other functional groups.[6] It can also be removed by strong acids, but this is less common.
Acetyl (Ac) Group
The acetyl group is a simple and cost-effective protecting group for amines. It reduces the nucleophilicity and basicity of the amino group.
Application Notes:
-
Stability: The resulting acetamide is stable under neutral and mildly acidic or basic conditions. However, it requires more forcing conditions for removal compared to Boc and Cbz groups.[7][8]
-
Introduction: Readily introduced by treating the aniline with acetyl chloride or acetic anhydride, often in the presence of a base.
-
Deprotection: Typically removed by hydrolysis under strong acidic or basic conditions at elevated temperatures.[7]
Data Presentation: Comparison of Protecting Group Strategies
The following table summarizes typical reaction conditions and yields for the protection and deprotection of anilines analogous to this compound. Note that specific yields for the target molecule may vary.
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) |
| Boc | (Boc)₂O, Base (e.g., Et₃N, DMAP), Solvent (e.g., THF, DCM) | >95 | TFA/DCM or HCl/Dioxane, rt | >90 |
| Cbz | Cbz-Cl, Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., Dioxane/H₂O) | >90 | H₂, Pd/C, Solvent (e.g., MeOH, EtOAc) | >95 |
| Acetyl | Ac₂O or AcCl, Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM) | >95 | 6M HCl, reflux or aq. NaOH, reflux | Variable |
Experimental Protocols
The following are detailed, representative protocols for the protection and deprotection of this compound. These are adapted from general procedures for anilines and may require optimization for this specific substrate.
Protocol 1: N-Boc Protection of this compound
Workflow Diagram:
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
To this solution, add triethylamine (1.2 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-Boc protected product.
Protocol 2: N-Boc Deprotection
Workflow Diagram:
Materials:
-
N-Boc-Methyl 4-amino-3-fluorobenzoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve N-Boc-Methyl 4-amino-3-fluorobenzoate (1.0 eq) in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.
Protocol 3: N-Cbz Protection of this compound
Workflow Diagram:
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water.
-
Cool the solution to 0 °C and add sodium bicarbonate (2.5 eq).
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: N-Cbz Deprotection
Workflow Diagram:
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 8. Acetanilide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 4-amino-3-fluorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-3-fluorobenzoate and its derivatives are valuable intermediates in the pharmaceutical and agrochemical industries. The incorporation of a fluorine atom can significantly enhance the biological activity and pharmacokinetic properties of molecules. As the demand for these compounds increases, the need for robust and scalable synthetic processes becomes critical. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, addressing key considerations from laboratory to pilot-plant scale.
Synthetic Pathway Overview
A common and scalable route to this compound involves the esterification of 4-amino-3-fluorobenzoic acid. This precursor can be synthesized through a multi-step process starting from commercially available materials. An alternative approach involves the reduction of a nitro-substituted precursor. This document will focus on the esterification route due to its straightforward nature and amenability to scale-up.
Figure 1: Synthetic workflow for this compound.
Scale-Up Considerations
Scaling up the synthesis of this compound from the lab to a pilot or manufacturing scale introduces several challenges that must be addressed to ensure safety, efficiency, and product quality.
1. Reaction Conditions:
-
Temperature Control: The esterification reaction is typically performed at reflux. On a larger scale, efficient heat transfer is crucial to maintain a consistent temperature throughout the reaction vessel and avoid localized overheating. Jacketed reactors with controlled heating and cooling systems are recommended.
-
Reagent Addition: The addition of concentrated sulfuric acid is highly exothermic. On a large scale, slow, controlled addition with efficient stirring and cooling is critical to prevent a thermal runaway.
-
Anhydrous Conditions: While the Fischer esterification produces water, starting with anhydrous reagents and solvents is good practice to maximize the initial reaction rate.
2. Equipment:
-
Reactors: Glass-lined or stainless steel reactors are suitable for this process, given the use of strong acids. The reactor should be equipped with a robust agitation system to ensure proper mixing of the reactants.
-
Condensers: An efficient condenser is necessary to handle the solvent vapors during reflux, preventing loss of methanol and maintaining a safe operating environment.
3. Purification:
-
Crystallization: Recrystallization is an effective method for purifying the final product. On a larger scale, controlling the cooling rate is essential for obtaining a consistent crystal size and high purity. Seeding the solution can aid in initiating crystallization.
-
Filtration and Drying: Large-scale filtration can be performed using equipment such as a Nutsche filter-dryer. Efficient drying under vacuum at a controlled temperature is necessary to remove residual solvent.
4. Safety:
-
Hazardous Reagents: Concentrated sulfuric acid is corrosive and reacts exothermically with water. Methanol is flammable and toxic. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, must be worn. The process should be carried out in a well-ventilated area or a fume hood.
-
Pressure Build-up: The reaction should be conducted in a system open to the atmosphere (through a condenser) to prevent pressure build-up.
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis of this compound (up to 50 g)
Materials:
-
4-amino-3-fluorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
10% Sodium Carbonate solution
-
Ethanol (for recrystallization)
-
Activated Charcoal
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 4-amino-3-fluorobenzoic acid in methanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Carefully add the residue to a beaker containing ice-cold water.
-
Neutralize the solution by slowly adding 10% sodium carbonate solution until the pH is approximately 8. The crude product will precipitate.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol. If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Pilot Scale Synthesis of this compound (1-5 kg)
Equipment:
-
Jacketed glass-lined reactor with overhead stirrer, temperature probe, and addition funnel
-
Condenser
-
Nutsche filter-dryer or centrifuge
-
Vacuum oven
Procedure:
-
Charge the jacketed reactor with 4-amino-3-fluorobenzoic acid and methanol.
-
Start the agitator and begin cooling the reactor jacket.
-
Slowly add concentrated sulfuric acid via the addition funnel, maintaining the internal temperature below a set point (e.g., 25 °C).
-
Once the addition is complete, heat the reactor to reflux and maintain for 6-8 hours, monitoring the reaction by in-process control (IPC) checks (e.g., HPLC).
-
After the reaction is complete, cool the reactor contents.
-
Transfer the reaction mixture to a larger vessel containing chilled water.
-
Neutralize the mixture by controlled addition of 10% sodium carbonate solution, maintaining the temperature.
-
Isolate the precipitated crude product using a Nutsche filter or centrifuge. Wash the cake with purified water.
-
For purification, dissolve the crude product in hot ethanol in a separate vessel. If necessary, treat with activated charcoal and filter.
-
Transfer the hot solution to a crystallizer and cool under a controlled profile to induce crystallization.
-
Isolate the purified product using the Nutsche filter-dryer. Wash the crystals with cold ethanol.
-
Dry the final product under vacuum at a suitable temperature until the residual solvent content is within the specified limits.
Data Presentation
| Parameter | Laboratory Scale (50 g) | Pilot Scale (5 kg) | Key Considerations for Scale-Up |
| Starting Material | |||
| 4-amino-3-fluorobenzoic acid | 50 g | 5.0 kg | Ensure consistent purity of raw material. |
| Methanol | 500 mL | 50 L | Use anhydrous grade. Recover and recycle where possible. |
| Sulfuric Acid | 25 mL | 2.5 L | Controlled addition rate is critical to manage exotherm. |
| Reaction Conditions | |||
| Reaction Time | 4-6 hours | 6-8 hours | Longer time may be needed for complete conversion at scale. |
| Reflux Temperature | ~65 °C | ~65 °C | Maintain uniform heating to avoid side reactions. |
| Work-up & Purification | |||
| Neutralization | 10% Na2CO3 | 10% Na2CO3 | Efficient mixing is needed for complete neutralization. |
| Recrystallization Solvent | Ethanol | Ethanol | Solvent volume and cooling profile optimization is key. |
| Yield and Purity | |||
| Expected Yield | 80-90% | 75-85% | Yield may be slightly lower at scale due to transfers. |
| Expected Purity (HPLC) | >98% | >98% | Impurity profile should be carefully monitored. |
Potential Impurities and Mitigation
During the synthesis and scale-up, several impurities can form. Understanding and controlling these is crucial for obtaining a high-quality final product.
| Potential Impurity | Origin | Mitigation Strategy |
| Unreacted 4-amino-3-fluorobenzoic acid | Incomplete esterification | Ensure sufficient reaction time and catalyst amount. Monitor reaction completion by HPLC. |
| Dimer or Polymer byproducts | Side reactions at high temperatures | Maintain strict temperature control during the reaction. |
| Sulfonated byproducts | Reaction of the aromatic ring with sulfuric acid | Use the minimum effective amount of sulfuric acid and avoid excessive temperatures. |
| Residual Solvents | Incomplete drying | Dry the final product under vacuum at an appropriate temperature until solvent levels are acceptable. |
Logical Workflow for Scale-Up
Figure 2: Logical workflow for the scale-up of a chemical process.
Conclusion
The scale-up synthesis of this compound derivatives requires careful consideration of reaction conditions, equipment, and safety protocols. The provided application notes and protocols, based on the well-established Fischer esterification, offer a solid foundation for researchers and drug development professionals. By systematically addressing the challenges associated with scaling up, it is possible to develop a robust, efficient, and safe manufacturing process for this important chemical intermediate.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with Methyl 4-amino-3-fluorobenzoate
This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing Methyl 4-amino-3-fluorobenzoate in Suzuki-Miyaura cross-coupling reactions. Here, you will find troubleshooting guidance and frequently asked questions to address common challenges and optimize your reaction yields.
Troubleshooting Guide
Encountering issues with your Suzuki coupling reaction? This guide provides solutions to common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Conversion | Catalyst Inactivity: The palladium catalyst may be oxidized or decomposed. The phosphine ligands are also susceptible to oxidation.[1] | • Use fresh catalyst and ligands. Ensure they have been stored under an inert atmosphere. • Ensure all solvents are rigorously degassed to remove oxygen.[1][2] • Consider using a more robust pre-catalyst, such as a Buchwald G3 or G4 precatalyst.[3] |
| Suboptimal Reaction Temperature: The temperature may be too low for efficient catalytic turnover. | • Gradually increase the reaction temperature in 10°C increments. Temperatures between 80-110°C are often effective for Suzuki couplings.[3] | |
| Inappropriate Base: The chosen base may not be effective for this specific substrate. | • Screen a variety of bases. For substrates with sensitive functional groups, milder bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often preferred over strong bases.[1][3] | |
| 2. Significant Side Product Formation | Protodeboronation of Boronic Acid: The boronic acid can be replaced by a hydrogen atom, a common issue with electron-deficient boronic acids.[1][2] | • Use a milder base (e.g., K₃PO₄, KF) to minimize this side reaction.[1] • Employ anhydrous reaction conditions, as water can be a proton source.[1] • Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester).[1] |
| Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen.[2] | • Improve the degassing procedure for solvents and the reaction mixture.[2] • Using a Pd(0) source directly, like Pd(PPh₃)₄, may reduce homocoupling compared to in-situ reduction of a Pd(II) source.[2] | |
| Dehalogenation of Aryl Halide: The starting material is converted to Methyl 4-aminobenzoate. | • The free amino group can sometimes promote this side reaction.[3] • The choice of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can favor the desired cross-coupling over dehalogenation.[3] | |
| 3. Reaction Stalls or is Sluggish | Catalyst Inhibition by Amino Group: The amino group on the this compound can coordinate to the palladium center, inhibiting its catalytic activity.[2] | • The use of bulky, electron-rich ligands can often overcome this inhibition.[3] • In some cases, protecting the amino group (e.g., as a Boc-carbamate) may be necessary.[3] |
| Poor Solubility of Reagents: One or more of the reaction components may not be fully dissolved in the chosen solvent. | • Screen different solvent systems. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common for Suzuki reactions to dissolve the inorganic base and the organic reagents.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound giving a low yield?
Low yields can be attributed to several factors. The electron-withdrawing nature of the ester and fluorine groups can affect the reactivity of the aryl halide. Additionally, the amino group can interfere with the catalyst.[2] Common culprits include catalyst deactivation, suboptimal reaction conditions (temperature, base, solvent), and competing side reactions like protodeboronation and homocoupling.[1][2]
Q2: How do the fluoro and amino groups on this compound affect the Suzuki coupling reaction?
The fluorine atom is an electron-withdrawing group, which can make the oxidative addition step of the catalytic cycle more favorable.[5] However, the amino group is electron-donating and can coordinate with the palladium catalyst, potentially inhibiting its activity.[2] The interplay of these electronic effects makes the choice of catalyst and ligand crucial for a successful reaction.
Q3: What are the best practices for setting up a Suzuki coupling reaction to ensure success?
To maximize the chances of a successful reaction, it is critical to maintain an inert atmosphere to prevent catalyst oxidation.[1][6] This involves using flame-dried glassware, thoroughly degassing all solvents, and performing the reaction under a positive pressure of an inert gas like argon or nitrogen.[1][2] Using high-purity reagents and solvents is also essential.[3]
Q4: Can I use an alternative to a boronic acid?
Yes, if you are experiencing issues with the stability of your boronic acid, such as protodeboronation, you can use more stable alternatives.[1] Boronic esters, like pinacol esters, or organotrifluoroborates are often more robust and can lead to higher yields in challenging coupling reactions.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.[7]
-
Evacuate and backfill the vessel with an inert gas three times.[7]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.
-
Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[7]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography.[7]
Protocol 2: Optimized Procedure for Challenging Substrates
This protocol is designed for reactions that may be sluggish or prone to side reactions, employing a more active catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry reaction vessel.
-
Add the arylboronic acid pinacol ester and this compound.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the mixture to 100-110 °C for 12-18 hours, with vigorous stirring.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with a model arylboronic acid (e.g., 4-methoxyphenylboronic acid).
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 24 | 45 |
| 2 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | THF/H₂O (4:1) | 80 | 18 | 65 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 12 | 88 |
| 4 | Pd/C (10) | - | K₂CO₃ (2) | Ethanol/H₂O (3:1) | 80 | 24 | 55 |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing Suzuki coupling reaction yields.
References
Technical Support Center: Methyl 4-amino-3-fluorobenzoate Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-amino-3-fluorobenzoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guides
This section provides detailed troubleshooting for common reactions involving this compound, including N-Acylation, N-Alkylation, and Diazotization/Sandmeyer reactions.
N-Acylation Reactions
Issue 1: Low Yield of N-Acylated Product
Question: I am getting a low yield in my N-acylation reaction of this compound with an acyl chloride/anhydride. What are the possible causes and solutions?
Answer:
Low yields in N-acylation reactions can stem from several factors. The electron-withdrawing nature of the fluorine atom and the methyl ester group deactivates the amino group, making it less nucleophilic. Here’s a breakdown of potential causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature incrementally.
-
-
Base Issues: The choice and amount of base are critical. An inadequate amount of a weak base may not effectively neutralize the HCl byproduct, leading to protonation of the starting amine and halting the reaction.
-
Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents). For less reactive acylating agents, a stronger base like pyridine can be used, which can also act as a catalyst.
-
-
Hydrolysis of Acylating Agent: The acyl chloride or anhydride may have hydrolyzed due to moisture in the reactants or solvent.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.
-
Issue 2: Formation of Side Products
Question: I am observing significant side product formation in my N-acylation reaction. What are these impurities and how can I minimize them?
Answer:
The primary side product in N-acylation is often the di-acylated product, where the amino group is acylated twice. Hydrolysis of the ester functionality is another possibility under certain conditions.
-
Di-acylation: This occurs when the initially formed amide is further acylated. This is more likely with highly reactive acylating agents and forcing reaction conditions.
-
Solution: Add the acylating agent slowly and at a low temperature (e.g., 0 °C) to control the reaction rate. Use a stoichiometric amount of the acylating agent.
-
-
Hydrolysis of the Methyl Ester: If the reaction is performed in the presence of a strong base or for an extended period at high temperatures, the methyl ester can hydrolyze to the corresponding carboxylic acid.
-
Solution: Use a non-nucleophilic base and moderate reaction temperatures. If hydrolysis is unavoidable, the resulting carboxylic acid can be re-esterified in a subsequent step if the methyl ester is desired.
-
N-Alkylation Reactions
Issue 1: Incomplete Conversion to the N-Alkylated Product
Question: My N-alkylation of this compound with an alkyl halide is showing a lot of unreacted starting material. How can I improve the conversion?
Answer:
Similar to acylation, the reduced nucleophilicity of the amino group can lead to sluggish N-alkylation reactions.
-
Insufficient Reactivity of Alkyl Halide: The reactivity of alkyl halides follows the trend I > Br > Cl.
-
Solution: If using an alkyl chloride or bromide, consider switching to the corresponding alkyl iodide. The addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction by in-situ formation of the more reactive alkyl iodide.
-
-
Poor Solubility of Base: In polar aprotic solvents like acetone or acetonitrile, common inorganic bases like potassium carbonate (K₂CO₃) may have limited solubility, reducing their effectiveness.
-
Solution: Switch to a more soluble base such as cesium carbonate (Cs₂CO₃) or use a solvent in which the base is more soluble, like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
-
Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Solution: Increase the reaction temperature. Microwave irradiation can also be employed to accelerate the reaction.
-
Issue 2: Over-alkylation and O-Alkylation
Question: I am observing the formation of a di-alkylated product and potentially O-alkylation of the ester. How can I control the selectivity?
Answer:
-
Di-alkylation: The mono-alkylated product can undergo a second alkylation, especially with reactive alkylating agents and a strong base.
-
Solution: Use a stoichiometric amount of the alkylating agent and add it portion-wise. Using a bulkier base might disfavor the second alkylation due to steric hindrance.
-
-
O-Alkylation: While less common for a methyl ester, under strongly basic conditions, enolate formation followed by alkylation is a theoretical possibility. More likely is hydrolysis of the ester followed by O-alkylation of the resulting carboxylate.
-
Solution: Use a milder base and carefully control the reaction temperature. If ester hydrolysis is a concern, protecting the amino group first, performing the esterification, and then deprotecting might be an alternative route.
-
Diazotization and Sandmeyer Reactions
Issue 1: Decomposition of the Diazonium Salt
Question: My diazotization of this compound seems to be failing, and I am getting a complex mixture of products. What could be the reason?
Answer:
Aryl diazonium salts are often unstable intermediates. The presence of the fluorine atom can further influence the stability.
-
Temperature Control: Diazotization reactions are highly exothermic and must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.
-
Solution: Maintain strict temperature control throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling.
-
-
Instability of the Diazonium Salt: The diazonium salt of aminobenzoic acids can be particularly unstable and susceptible to decomposition, leading to the formation of phenolic byproducts.
-
Solution: Use the freshly prepared diazonium salt immediately in the subsequent reaction (e.g., Sandmeyer reaction). Do not attempt to isolate the diazonium salt unless you have a protocol that specifies it is stable as a salt (e.g., with tetrafluoroborate).
-
Issue 2: Formation of Phenolic Byproducts
Question: In my Sandmeyer reaction, I am observing a significant amount of a hydroxylated byproduct (Methyl 3-fluoro-4-hydroxybenzoate). How can I minimize this?
Answer:
The formation of phenols is a common side reaction in Sandmeyer reactions due to the reaction of the diazonium salt with water.
-
Reaction Conditions: The presence of excess water and elevated temperatures can promote the formation of the phenolic byproduct.
-
Solution: Use concentrated acids for the diazotization to minimize the amount of water. Ensure the Sandmeyer reaction (addition of the copper(I) salt) is also carried out at a low temperature before any warming steps.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial batches of this compound?
A1: Common impurities can include residual starting materials from its synthesis, such as 4-amino-3-fluorobenzoic acid, and isomers like Methyl 3-amino-4-fluorobenzoate. It is always recommended to check the purity of the starting material by techniques like NMR or LC-MS before use.
Q2: How can I purify my final product from unreacted this compound and other side products?
A2: Purification can typically be achieved using column chromatography on silica gel. The choice of eluent will depend on the polarity of your product. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point. Recrystallization can also be an effective purification method if a suitable solvent system is found.
Q3: Is this compound stable under acidic or basic conditions?
A3: The ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-amino-3-fluorobenzoic acid. The amino group can be protonated under acidic conditions, rendering it non-nucleophilic. Under strongly basic conditions, the amino group can be deprotonated, but this is less common. For reactions requiring acidic or basic conditions, it is crucial to consider the potential for these side reactions.
Q4: I am performing a Buchwald-Hartwig amination with this compound and an aryl halide, but the yield is low. What could be the issue?
A4: The electron-withdrawing fluorine atom on the this compound can make the amino group less nucleophilic and potentially hinder the reductive elimination step in the catalytic cycle.
-
Troubleshooting:
-
Ligand Choice: Experiment with different phosphine ligands. Electron-rich and bulky ligands often improve the efficiency of Buchwald-Hartwig reactions.
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically used.
-
Catalyst System: Ensure your palladium catalyst is active. Using a pre-catalyst can sometimes improve results.
-
Data Presentation
Table 1: Common Side Products and Their Potential Causes
| Reaction Type | Common Side Product(s) | Potential Cause(s) |
| N-Acylation | Di-acylated product | Excess acylating agent, high reaction temperature. |
| 4-Amino-3-fluorobenzoic acid | Hydrolysis of the methyl ester under basic/acidic conditions. | |
| N-Alkylation | Di-alkylated product | Excess alkylating agent, strong base. |
| 4-Amino-3-fluorobenzoic acid | Hydrolysis of the methyl ester. | |
| Diazotization | Methyl 3-fluoro-4-hydroxybenzoate | Decomposition of the diazonium salt in the presence of water. |
| Tar-like byproducts | Uncontrolled reaction temperature. |
Experimental Protocols
General Protocol for N-Acylation
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.0-1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Diazotization and Sandmeyer Reaction (Halogenation)
-
Suspend this compound (1.0 eq) in a solution of a strong acid (e.g., HBr for bromination) in water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 30 minutes.
-
In a separate flask, dissolve copper(I) halide (e.g., CuBr, 1.1 eq) in the corresponding concentrated acid (e.g., HBr).
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and then heat as required (e.g., 60-80 °C) until nitrogen evolution ceases.
-
Cool the reaction mixture, extract the product with an organic solvent, and purify as needed.
Visualizations
Caption: Troubleshooting workflow for N-acylation and N-alkylation reactions.
Caption: Reaction pathway for diazotization and potential side reactions.
Technical Support Center: Purification of Reaction Products from Methyl 4-Amino-3-Fluorobenzoate
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with derivatives of Methyl 4-amino-3-fluorobenzoate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture is a complex mess. Where do I even begin with purification?
A1: Start with an initial workup to remove the bulk of impurities. An acid-base extraction is often highly effective for compounds derived from this compound, as the amino group provides a basic handle.[1][2][3][4][5] This technique separates acidic, basic, and neutral compounds into different layers.[2][3] After the initial extraction, analyze the crude product by Thin Layer Chromatography (TLC) to determine the best chromatographic conditions for further purification.
Q2: I'm trying to remove unreacted this compound from my product. Both are soluble in my extraction solvent. What should I do?
A2: An acid-base extraction is the ideal method here. Dissolve the crude mixture in an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic amine of the starting material will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[1][2][5] Your product (assuming it's less basic) will remain in the organic layer. Neutralize the aqueous layer with a base to recover the starting material if needed.
Q3: My product and a major impurity have very similar Rf values on the TLC plate, making column chromatography difficult. What are my options?
A3:
-
Optimize Chromatography: Test different solvent systems. For amine-containing compounds, adding a small amount of a competing amine like triethylamine (~0.1%) to the mobile phase can neutralize acidic sites on the silica gel, often improving separation.[6][7] Alternatively, explore reversed-phase chromatography where the separation mechanism is different.[6]
-
Recrystallization: If your product is a solid, recrystallization is a powerful technique for removing closely related impurities.[8][9] The process relies on differences in solubility between your product and the impurity in a given solvent at different temperatures.[10][11]
-
Derivative Formation: In some cases, you can temporarily convert your product to a derivative with different physical properties, purify it, and then revert it to the original product. This is a more advanced and less common approach.
Q4: I performed a Suzuki or Buchwald-Hartwig coupling and now my product is contaminated with palladium catalyst. How can I remove it?
A4: Palladium removal is a common challenge in cross-coupling reactions.[12]
-
Filtration: First, try filtering the reaction mixture through a pad of Celite®. This will remove insoluble palladium black.[13][14]
-
Adsorbents/Scavengers: If soluble palladium remains, stir the solution of your crude product with an adsorbent like activated carbon or a specialized metal scavenger resin (e.g., containing thiol or amine groups).[12][15][16] These materials are designed to bind selectively to the metal, which can then be filtered off.[16]
-
Aqueous Washes: Certain aqueous washes can help. For example, a wash with an aqueous solution of sodium sulfide or N-acetylcysteine can precipitate residual palladium.
Q5: My purified product is an oil, but the literature reports it as a solid. What's going on?
A5: This usually indicates the presence of impurities that are preventing your product from crystallizing.
-
Re-purify: Your product may need another round of purification, such as column chromatography, to achieve higher purity.
-
Trituration: Try dissolving the oil in a small amount of a strong solvent (like dichloromethane) and then adding a non-solvent (like hexane) dropwise until the solution becomes cloudy. Let it stand, or scratch the inside of the flask with a glass rod, to induce crystallization.[10]
-
Seed Crystals: If you have a tiny amount of pure, solid material (a seed crystal), adding it to the supersaturated solution can initiate crystallization.[10]
Data Presentation: Purification Strategies
The choice of purification method depends heavily on the reaction type and the nature of the product. The following table summarizes common scenarios.
| Reaction Type | Common Impurities | Recommended Primary Purification | Secondary/Polishing Step | Typical Purity |
| Amide Coupling | Unreacted starting material, coupling reagents (e.g., EDC, HOBt), excess carboxylic acid | Acid-Base Extraction | Flash Column Chromatography | >98% |
| Suzuki Coupling | Unreacted starting material, boronic acid/ester, Palladium catalyst, phosphine ligands | Filtration through Celite®, followed by Flash Column Chromatography | Recrystallization or treatment with a palladium scavenger | >98% |
| N-Alkylation | Unreacted starting material, excess alkylating agent, di-alkylated byproduct | Flash Column Chromatography | Recrystallization | >97% |
| Boc Protection | Unreacted starting material, di-tert-butyl dicarbonate byproducts | Flash Column Chromatography | Recrystallization | >99% |
Experimental Protocols
Protocol 1: General Purpose Flash Column Chromatography
This protocol is for purifying neutral or moderately polar compounds derived from this compound.
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) where your desired product has an Rf value of approximately 0.3.[17] For basic products, add 0.1% triethylamine to the solvent mixture to prevent tailing.[6][7]
-
Column Packing:
-
Select a column of appropriate size (a general rule is to use 40-100g of silica gel for every 1g of crude material).[18]
-
Prepare a slurry of silica gel in the least polar solvent of your system.
-
Pour the slurry into the column and use air pressure to pack the silica bed firmly, ensuring no air bubbles are trapped.[18] Add a thin layer of sand on top to protect the silica bed.[18]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane).[18]
-
Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder ("dry loading").
-
Carefully add the powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to begin eluting the solvent through the column.
-
Collect fractions in test tubes and monitor the separation by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification via Acid-Base Extraction
This protocol is excellent for separating a neutral or acidic product from the basic starting material, this compound.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., 100 mL of ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M HCl (aq) to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation:
-
Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the purified product.[8]
Protocol 3: Purification by Recrystallization
This protocol is suitable for purifying solid products.
-
Solvent Selection: Choose a solvent in which your product is highly soluble at high temperatures but poorly soluble at room temperature.[11][19] Test small amounts in different solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find the ideal one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent needed to just dissolve the solid completely.[10][19]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[19]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[10] If crystals do not form, try scratching the inner wall of the flask with a glass rod.[10]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[10] Allow the crystals to dry completely in the air or in a vacuum oven.
Visualizations
Caption: General purification decision workflow for reaction products.
Caption: Troubleshooting guide for common purification challenges.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. vernier.com [vernier.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 5. community.wvu.edu [community.wvu.edu]
- 6. biotage.com [biotage.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. benchchem.com [benchchem.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. Chromatography [chem.rochester.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Low Yield in Reactions with Methyl 4-amino-3-fluorobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-amino-3-fluorobenzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis, with a focus on overcoming low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is giving a low yield. What are the common causes?
A1: Low yields in amide coupling reactions involving this compound can stem from several factors:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid partner may not be fully activated. Ensure you are using a sufficient amount of a suitable coupling agent.
-
Side Reactions: The free amino group of this compound can lead to side reactions, such as N-acylation of the starting material or product.
-
Steric Hindrance: The ortho-fluoro substituent can introduce steric hindrance, slowing down the reaction rate.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.
-
Poor Quality Reagents: Ensure all reagents, especially the coupling agents which can be moisture-sensitive, are of high purity and handled under anhydrous conditions.
Q2: I am observing significant homocoupling of my arylboronic acid in a Suzuki-Miyaura coupling with a derivative of this compound. How can I minimize this?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. To minimize it:
-
Ensure Rigorously Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids. Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can be beneficial, as Pd(II) precatalysts can sometimes promote homocoupling during their in-situ reduction.
-
Optimize the Base: A milder base may be required to disfavor homocoupling.
-
Use a Boronic Ester: Pinacol boronic esters are often more stable and less prone to homocoupling than the corresponding boronic acids.
Q3: Why is my Buchwald-Hartwig amination with this compound sluggish or incomplete?
A3: Challenges in Buchwald-Hartwig aminations with this substrate can be due to:
-
Catalyst Deactivation: The amino group of your substrate can coordinate to the palladium center and inhibit its catalytic activity.
-
Inappropriate Ligand Choice: The ligand plays a crucial role in the efficiency of the catalytic cycle. A bulky, electron-rich phosphine ligand is often required.
-
Base Strength and Solubility: The choice of base is critical. It must be strong enough to deprotonate the amine but not so strong as to cause side reactions. Its solubility in the reaction solvent is also important.
-
Reaction Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.
Troubleshooting Guides
Low Yield in Amide Coupling Reactions
This guide provides a systematic approach to troubleshooting low yields when using this compound as the amine component in an amide coupling reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in amide coupling.
Data Presentation: Comparison of Coupling Reagents
The following table presents illustrative data for the amidation of a generic carboxylic acid with this compound using different coupling reagents. Yields are representative and may vary based on the specific substrates and reaction conditions.
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Representative Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF | 12 | 75-85 | Cost-effective; water-soluble urea byproduct simplifies workup. |
| HATU | None | DIPEA | DMF | 2 | 90-98 | Highly efficient, especially for challenging couplings; more expensive. |
| T3P® | None | Pyridine | EtOAc | 4 | 88-95 | Versatile and safe; straightforward workup. |
Experimental Protocol: General Procedure for Amide Coupling using HATU
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add the carboxylic acid (1.0 eq) and this compound (1.05 eq).
-
Dissolution: Dissolve the starting materials in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base and Coupling Reagent: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution. In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.
-
Reaction Initiation: Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
This guide addresses common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions where a derivative of this compound (e.g., a bromo-substituted derivative) is used as a coupling partner.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Data Presentation: Influence of Reaction Parameters on Suzuki Coupling
The following table provides illustrative data on the effect of different parameters on the yield of a Suzuki-Miyaura reaction with a bromo-derivative of this compound.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Notes |
| Catalyst/Ligand | Pd(PPh₃)₄ | 65-75 | Pd(OAc)₂ / SPhos | 90-98 | Bulky, electron-rich ligands often improve yields for challenging substrates. |
| Base | Na₂CO₃ | 70-80 | K₃PO₄ | 85-95 | The choice of base can significantly affect the reaction rate and side reactions. |
| Solvent | Toluene/H₂O | 75-85 | 1,4-Dioxane/H₂O | 80-90 | Solvent choice can influence the solubility of reagents and the stability of the catalytic species. |
| Atmosphere | Nitrogen Balloon | 70-80 | Degassed Solvents under Argon | >90 | Rigorous exclusion of oxygen is crucial to prevent catalyst deactivation and homocoupling. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried Schlenk flask, add the bromo-derivative of this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1). Bubble argon through the solution for 15-20 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Low Yield in Quinazolinone Synthesis
This compound is a common precursor for the synthesis of quinazolinone derivatives. Low yields in this transformation can often be attributed to incomplete cyclization or side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in quinazolinone synthesis.
Data Presentation: Effect of Cyclization Conditions
The following table illustrates the impact of different cyclization conditions on the yield of a quinazolinone derivative from the intermediate formed by the reaction of this compound with DMF-DMA.
| Amine Source | Solvent | Temperature (°C) | Representative Yield (%) | Notes |
| NH₄OAc | Acetic Acid | 120 | 70-80 | A common and effective method. |
| Formamide | None (neat) | 150-160 | 75-85 | Can serve as both the amine source and solvent. |
| NH₄Cl | Ethanol | Reflux | 65-75 | Milder conditions, may require longer reaction times. |
Experimental Protocol: Two-Step Synthesis of a Quinazolinone Derivative
Step 1: Formation of the Enamine Intermediate
-
A mixture of this compound (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) is heated at 100-120 °C for 2-4 hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The excess DMF-DMA and methanol byproduct are removed under reduced pressure to yield the crude enamine intermediate, which is often used in the next step without further purification.
Step 2: Cyclization to the Quinazolinone
-
The crude enamine intermediate from Step 1 is dissolved in glacial acetic acid.
-
Ammonium acetate (NH₄OAc) (5.0 eq) is added to the solution.
-
The reaction mixture is heated to reflux (around 120 °C) for 4-6 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice water.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford the crude quinazolinone product.
-
The crude product can be further purified by recrystallization or column chromatography.
Technical Support Center: Preventing Oxidation of Fluorinated Anilines
Welcome to the technical support center for handling fluorinated anilines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the oxidation of the amino group in these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated aniline solution turning a dark color (yellow, red, brown, or black)?
A1: The discoloration of your fluorinated aniline is a primary indicator of oxidation.[1] The amino group (-NH₂) makes the aromatic ring electron-rich, rendering it susceptible to oxidation by atmospheric oxygen, light, or other oxidizing agents present in the reaction.[2][3] This process forms highly colored impurities, such as benzoquinones or polymeric aniline species.[1] Freshly purified aniline is typically a colorless or light-colored oil, so any gradual darkening suggests the formation of these oxidized impurities.[2]
Q2: Are fluorinated anilines more or less stable to oxidation than regular aniline?
A2: The introduction of fluorine, a highly electronegative atom, can influence the stability of the aniline ring. While fluorine substitution can enhance metabolic stability in drug molecules, the electron-donating amino group still makes the compound prone to oxidation.[4][5] The overall stability depends on the specific reaction conditions and the position and number of fluorine substituents.
Q3: What are the most common causes of oxidation during a reaction?
A3: Several factors can initiate or accelerate the oxidation of fluorinated anilines:
-
Atmospheric Oxygen: Exposure to air is a primary cause, especially over time or when heated.[6]
-
Oxidizing Agents: Reagents like potassium permanganate, chromic acid, persulfates, or even certain metal salts (e.g., Cu(II), Fe(III)) can directly oxidize the aniline.[1][2]
-
Acidic Conditions: The rate of oxidation can increase in acidic environments.[1]
-
Light Exposure: Similar to air, light can promote the oxidation of anilines, leading to discoloration.[3]
Q4: How can I prevent the oxidation of my fluorinated aniline?
A4: The most effective strategy is to protect the amino group before proceeding with oxidation-sensitive reactions. Other preventative measures include:
-
Working Under an Inert Atmosphere: Displacing oxygen by using an inert gas like nitrogen or argon is a highly effective method to prevent air oxidation.[6][7]
-
Using Purified Reagents: Ensure your starting aniline is pure and colorless to avoid introducing impurities that could catalyze oxidation.[7]
-
Controlling pH: Maintaining an optimal pH, often by using a buffer, can significantly reduce the rate of oxidation.[1]
-
Adding Antioxidants: In some cases, a sacrificial reducing agent can be added to the reaction mixture.[1]
Troubleshooting Guide
Issue 1: My reaction mixture turns dark immediately after adding a reagent.
| Potential Cause | Troubleshooting Steps |
| Reagent is an Oxidizing Agent | If your protocol uses a known oxidizing agent (e.g., KMnO₄, K₂Cr₂O₇), the aniline is likely being directly oxidized.[8][9] Solution: Protect the amino group before this step. The most common method is acetylation to form an acetanilide.[7] |
| Metal Salt Catalyst | Metal salts, particularly those of Cu(II) or Fe(III), can act as catalysts for oxidation.[1] Solution: If possible, use a metal in a lower oxidation state (e.g., Cu(I)). Alternatively, add the aniline solution slowly to the metal salt at a reduced temperature.[1] |
| Acidic Conditions | Strong acids can promote oxidation. Solution: Consider protecting the amino group. Acetylation makes the substrate less prone to oxidation under acidic conditions.[7] Adjusting the pH with a buffer may also help.[1] |
Issue 2: My product is impure, showing colored spots on TLC or a dark, oily appearance after work-up.
| Potential Cause | Troubleshooting Steps |
| Air Oxidation During Reaction/Work-up | The compound may have oxidized due to prolonged exposure to air, especially during heating or concentration steps.[6] Solution: Conduct the reaction and work-up under an inert (N₂ or Ar) atmosphere.[7] Degas solvents before use to remove dissolved oxygen.[6] |
| Formation of Oxidized Byproducts | Highly colored impurities like benzoquinones or polyanilines have formed.[1][2] Solution: During purification, try treating the crude product solution with activated carbon, which can adsorb many colored impurities, followed by filtration and recrystallization or chromatography.[7] |
Protecting Group Strategies
Temporarily masking the amino group is the most robust method to prevent its oxidation.[10] The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions needed for its removal.
Comparison of Common Amino Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl)[11] | Stable to base, hydrogenolysis. |
| Acetyl | Ac | Acetic Anhydride or Acetyl Chloride | Acid or Base Hydrolysis[7][12] | Stable to hydrogenolysis, mild acid/base. |
| Benzyl | Bn | Benzyl Bromide or Benzyl Chloride | Hydrogenolysis (H₂, Pd/C)[13] | Stable to acid, base, and some oxidizing/reducing agents. |
| Benzyloxycarbonyl | Cbz | Benzyl Chloroformate | Hydrogenolysis (H₂, Pd/C)[13] | Stable to mild acid and base. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine)[13] | Stable to acid and hydrogenolysis. |
// Nodes start [label="Reaction Mixture Discolors\n(Yellow/Brown/Black)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Are known oxidizing agents\n(e.g., KMnO4, Cu(II)) present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Are reaction conditions\nharsh (strong acid, heat)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_atmosphere [label="Was reaction run\nunder air?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; protect_amine [label="Protect Amino Group\n(e.g., Acetylation, Boc)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; modify_reagents [label="Use milder reagents\n(e.g., lower oxidation state metal)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; modify_conditions [label="Modify conditions\n(lower temp, buffer pH)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; use_inert [label="Re-run under Inert\nAtmosphere (N2 or Ar)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; end_solution [label="Proceed with Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagents; check_reagents -> protect_amine [label="Yes"]; check_reagents -> modify_reagents [label="Yes, but unavoidable"]; check_reagents -> check_conditions [label="No"]; check_conditions -> protect_amine [label="Yes"]; check_conditions -> modify_conditions [label="Yes, can be modified"]; check_conditions -> check_atmosphere [label="No"]; check_atmosphere -> use_inert [label="Yes"]; check_atmosphere -> end_solution [label="No, already inert"];
protect_amine -> end_solution; modify_reagents -> end_solution; modify_conditions -> end_solution; use_inert -> end_solution; } caption [label="Fig. 1: Troubleshooting workflow for aniline oxidation.", fontname="Arial", fontsize=10, fontcolor="#5F6368"];
A flowchart for troubleshooting aniline oxidation.
Key Experimental Protocols
Protocol 1: Acetylation of 4-Fluoroaniline (Protection)
This protocol describes the protection of the amino group as an acetanilide, which moderates its reactivity and prevents oxidation.[7]
Materials:
-
4-Fluoroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Cold water
-
Ethanol (for recrystallization)
Procedure:
-
Setup: In a round-bottom flask, dissolve the 4-fluoroaniline in a minimal amount of glacial acetic acid.[7]
-
Reaction: While stirring, slowly add a stoichiometric equivalent of acetic anhydride to the aniline solution. An exothermic reaction may occur.[7]
-
Heating: After the initial reaction subsides, gently warm the mixture (e.g., in a 50-60°C water bath) for approximately 10-15 minutes to ensure the reaction goes to completion.[7]
-
Isolation: Pour the warm reaction mixture into a beaker of cold water with vigorous stirring. The acetanilide product will precipitate as a white solid.[7][14]
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure 4-fluoroacetanilide.[7]
// Nodes start [label="Fluorinated Aniline\n(Oxidation-Prone)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; protect [label="Acetylation\n(Acetic Anhydride)", fillcolor="#FBBC05", fontcolor="#202124"]; protected [label="Protected Acetanilide\n(Stable)", fillcolor="#34A853", fontcolor="#FFFFFF"]; reaction [label="Main Reaction\n(e.g., Oxidation, Nitration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; deprotect [label="Hydrolysis\n(Acid or Base)", fillcolor="#FBBC05", fontcolor="#202124"]; final [label="Final Product\n(Amine Regenerated)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> protect [label="Protect"]; protect -> protected; protected -> reaction [label="Use in Synthesis"]; reaction -> deprotect [label="Deprotect"]; deprotect -> final; } caption [label="Fig. 2: General workflow for using acetylation as a protective strategy.", fontname="Arial", fontsize=10, fontcolor="#5F6368"];
Workflow for acetylation protection and deprotection.
Protocol 2: Boc Protection of 4-Fluoroaniline
The tert-butoxycarbonyl (Boc) group is another common and effective protecting group, particularly when acidic deprotection is desired.[11]
Materials:
-
4-Fluoroaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable base (e.g., sodium bicarbonate, triethylamine, or DMAP)
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
Procedure:
-
Setup: Dissolve the 4-fluoroaniline in the chosen solvent in a round-bottom flask.
-
Reagent Addition: Add the base (1-1.5 equivalents) followed by the slow addition of (Boc)₂O (1.1-1.5 equivalents).[11]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is completely consumed (typically 1-4 hours).[1]
-
Work-up: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected aniline.[1] Further purification can be done by column chromatography if necessary.
Protocol 3: Deprotection of an Acetanilide
This protocol regenerates the free amino group after the desired synthetic transformations are complete.
Materials:
-
Protected acetanilide derivative
-
Aqueous hydrochloric acid (~10-15% w/v) or aqueous sodium hydroxide (~10%)
-
Ethanol (optional, to aid solubility)
Procedure:
-
Setup: In a round-bottom flask, suspend or dissolve the acetanilide derivative in the aqueous acid or base solution.[7] Ethanol can be added as a co-solvent if the compound has poor solubility in the aqueous medium.
-
Reaction: Heat the mixture to reflux and stir. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).[1]
-
Isolation (Acidic Hydrolysis): Cool the solution. Slowly add a concentrated base (e.g., NaOH solution) to neutralize the acid and raise the pH until the free aniline precipitates. Extract the product with an organic solvent.[7]
-
Isolation (Basic Hydrolysis): Cool the solution and extract the product directly with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected fluorinated aniline.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. Aniline becomes dark brown due to action of air and light [oxidation] 46... [askfilo.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. sparrow-chemical.com [sparrow-chemical.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. reddit.com [reddit.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. pearson.com [pearson.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. ymerdigital.com [ymerdigital.com]
Technical Support Center: Synthesis of Methyl 4-amino-3-fluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of Methyl 4-amino-3-fluorobenzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: Fischer Esterification and Nitro Group Reduction.
Route 1: Fischer Esterification of 4-amino-3-fluorobenzoic acid
This route involves the acid-catalyzed esterification of 4-amino-3-fluorobenzoic acid with methanol.
Diagram of the Fischer Esterification Workflow
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Question & Answer Troubleshooting Guide: Fischer Esterification
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Product | 1. Incomplete reaction due to insufficient heating or reaction time. | 1. Ensure the reaction is refluxed for an adequate duration (typically several hours). Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| 2. Equilibrium not shifted towards product formation. | 2. Use a large excess of methanol and consider removing water as it forms, for example, by using a Dean-Stark apparatus.[1][2] | |
| 3. Loss of product during work-up. | 3. Ensure complete extraction from the aqueous layer by performing multiple extractions with an appropriate organic solvent. | |
| Presence of Starting Material (4-amino-3-fluorobenzoic acid) in the Final Product | 1. Incomplete esterification. | 1. Increase reaction time and/or the amount of acid catalyst. |
| 2. Hydrolysis of the ester product during work-up. | 2. Ensure the neutralization step is carried out efficiently and avoid prolonged contact with aqueous acidic or basic conditions.[3] | |
| Formation of a Brownish or Tarry Product | 1. Decomposition of the starting material or product at high temperatures. | 1. Ensure the reaction temperature does not significantly exceed the boiling point of methanol. |
| 2. Oxidation of the amino group. | 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product Fails to Crystallize | 1. Presence of impurities inhibiting crystallization. | 1. Purify the crude product using column chromatography before attempting recrystallization. |
| 2. Inappropriate solvent for recrystallization. | 2. Experiment with different solvent systems. A common choice is a mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexanes). |
Route 2: Reduction of Methyl 3-fluoro-4-nitrobenzoate
This route involves the reduction of the nitro group of Methyl 3-fluoro-4-nitrobenzoate to an amine.
Diagram of the Nitro Reduction Workflow
Caption: Workflow for the synthesis of this compound via Nitro Group Reduction.
Question & Answer Troubleshooting Guide: Nitro Reduction
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction (Presence of Starting Material) | 1. Insufficient amount of reducing agent or catalyst. | 1. Increase the stoichiometry of the reducing agent. If using a catalyst, ensure it is active and used in an appropriate loading. |
| 2. Deactivated catalyst (in catalytic hydrogenation). | 2. Use fresh catalyst. Ensure the substrate and solvent are free of catalyst poisons. | |
| Presence of Intermediates (e.g., Nitroso or Hydroxylamino compounds) | 1. Incomplete reduction. | 1. Increase reaction time or temperature (with caution). Monitor the reaction by TLC to ensure complete conversion. |
| Formation of Azo or Azoxy Byproducts | 1. Side reactions, particularly with certain reducing agents. | 1. Optimize reaction conditions (temperature, pressure, reaction time). Catalytic hydrogenation is often more selective than using metal/acid combinations.[4] |
| Product Degradation | 1. Over-reduction of the ester group. | 1. Choose a milder reducing agent or optimize reaction conditions to selectively reduce the nitro group. |
| 2. Instability of the product under reaction or work-up conditions. | 2. Perform the work-up promptly after the reaction is complete. Avoid strongly acidic or basic conditions if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for in my final product?
A1: The impurities will depend on the synthetic route used:
-
Fischer Esterification Route:
-
Nitro Reduction Route:
-
Unreacted Methyl 3-fluoro-4-nitrobenzoate: The starting nitro compound.
-
Reduction Intermediates: Such as the corresponding nitroso and hydroxylamino compounds.
-
Azo/Azoxy compounds: Formed from the condensation of reduction intermediates.[4]
-
Q2: How can I best purify my crude this compound?
A2: The two most common and effective purification methods are:
-
Recrystallization: This is a good method for removing small amounts of impurities. A suitable solvent system can be determined experimentally, often involving a polar solvent like ethanol or ethyl acetate, with a non-polar co-solvent like hexanes to induce crystallization.
-
Column Chromatography: This is more effective for separating mixtures with multiple components or when impurities have similar solubility to the product. A silica gel column with a gradient elution of ethyl acetate in hexanes is a common starting point.
Q3: Which analytical techniques are recommended for purity assessment?
A3: A combination of techniques is recommended for a comprehensive purity profile:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis and can separate the main product from closely related impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify impurities if they are present in sufficient concentration.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with HPLC (LC-MS) to identify the molecular weights of impurities.
Q4: My final product is colored (e.g., yellow or brown). What can I do?
A4: A colored product often indicates the presence of impurities.
-
If the color is due to baseline impurities, purification by recrystallization with the addition of activated charcoal can help decolorize the solution before crystallization.
-
If the color is from degradation products, re-purification by column chromatography may be necessary. It is also important to handle and store the purified product under an inert atmosphere and protected from light to prevent degradation.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-3-fluorobenzoic acid (1.0 eq) in methanol (10-20 volumes).
-
Acid Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization: Dissolve the residue in ethyl acetate and slowly add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve Methyl 3-fluoro-4-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add 5-10% Palladium on carbon (Pd/C) catalyst (1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or hydrogen uptake).
-
Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general method and may require optimization for your specific system and impurities.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase starting composition.
Data Presentation
The following table provides a hypothetical comparison of the purity of this compound synthesized by the two different routes, before and after purification. This illustrates the importance of the purification step.
| Synthesis Route | Purity of Crude Product (%) | Major Impurities in Crude Product | Purity after Recrystallization (%) | Purity after Column Chromatography (%) |
| Fischer Esterification | 85-90 | 4-amino-3-fluorobenzoic acid, 3-fluoroaniline | 98.5 | >99.5 |
| Nitro Reduction | 90-95 | Methyl 3-fluoro-4-nitrobenzoate, nitroso intermediate | 99.0 | >99.8 |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2022140749A1 - Decarboxylation of amino acids - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Stability of Methyl 4-amino-3-fluorobenzoate Reaction Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-amino-3-fluorobenzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with reaction intermediates of this compound.
I. Amide Coupling Reactions
Amide bond formation is a common transformation involving the amino group of this compound. The stability of the intermediates in these reactions is crucial for achieving high yields and purity.
Troubleshooting Guide: Amide Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid. 2. Deactivation of the coupling reagent by moisture. 3. Low nucleophilicity of the amine coupling partner. | 1. Increase the pre-activation time of the carboxylic acid with the coupling reagent before adding the amine. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Consider using a stronger, non-nucleophilic base like DBU or increasing the reaction temperature slightly. |
| Presence of a Major Byproduct with a Mass Corresponding to Self-Coupling | The amino group of one molecule of this compound is reacting with the activated carboxyl group of another. | 1. Lower the reaction temperature (start at 0 °C). 2. Pre-activate the carboxylic acid for 15-30 minutes before adding the amine partner. 3. Add the amine slowly to the reaction mixture. |
| Formation of Guanidinium Byproduct (with HBTU/HATU) | The coupling reagent reacts directly with the amine. This is a known side reaction for uronium/aminium-based reagents. | 1. Use a slight excess of the carboxylic acid relative to the coupling reagent. 2. Ensure the carboxylic acid is fully dissolved and pre-activated before adding the amine. |
| Formation of N-acylurea Byproduct (with EDC/DCC) | An O-to-N acyl shift occurs in the O-acylisourea intermediate, forming a stable N-acylurea that does not react further. | 1. Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or OxymaPure to trap the O-acylisourea intermediate. 2. Keep the reaction temperature low (0 °C to room temperature). |
| Difficult Purification | Byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU), HOBt) are co-eluting with the product. | 1. For DCC, filter the reaction mixture to remove the insoluble DCU byproduct before workup. 2. For water-soluble byproducts from EDC, perform an aqueous workup. 3. Optimize chromatography conditions (e.g., gradient, solvent system) for better separation. |
FAQs: Amide Coupling
Q1: Which coupling reagent is best for this compound?
A1: The choice of coupling reagent depends on the specific amine and reaction scale. For challenging or sterically hindered amines, HATU is highly efficient.[1] For a more cost-effective and generally reliable option, EDC in combination with an additive like HOBt is a good choice.[1]
Q2: What is the role of a base in the coupling reaction?
A2: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial for deprotonating the carboxylic acid to facilitate its activation and to neutralize acidic byproducts formed during the reaction.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective methods for monitoring the consumption of the starting materials and the formation of the product.
Experimental Protocols: Amide Coupling
Protocol 1: Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes for pre-activation.[1]
-
Slowly add a solution of this compound (1.2 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[1]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Coupling using EDC/HOBt
-
Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture.
-
Cool the reaction to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.[1]
-
Follow steps 6-9 from Protocol 1 for workup and purification.
References
solvent effects on the reactivity of Methyl 4-amino-3-fluorobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solvent effects impacting the reactivity of Methyl 4-amino-3-fluorobenzoate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound that are influenced by solvent choice?
A1: The reactivity of this compound is primarily centered around its three functional groups: the amino group (-NH₂), the methyl ester (-COOCH₃), and the fluorine atom (-F) on the aromatic ring. Solvents can significantly influence:
-
Nucleophilicity of the amino group: In reactions like N-acylation or N-alkylation, the solvent's ability to solvate the amino group and any reagents will affect the reaction rate.
-
Electrophilicity of the ester group: Solvents can impact the susceptibility of the ester to hydrolysis or amidation.
-
Nucleophilic aromatic substitution (SNAr) of the fluorine atom: The polarity and nature of the solvent are critical in stabilizing intermediates in SNAr reactions.
-
Solubility of reactants and reagents: Ensuring all components are in the same phase is crucial for reaction efficiency, and solvent choice is the primary factor here.
Q2: Which general classes of solvents are recommended for reactions involving this compound?
A2: The choice of solvent is highly dependent on the specific reaction. However, some general guidelines are:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often suitable for nucleophilic aromatic substitution and amide bond couplings as they can solvate cations while leaving the nucleophile relatively free.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These are commonly used for reactions like N-acylation due to their inertness and ability to dissolve a wide range of organic compounds.
-
Ethereal Solvents (e.g., THF, 1,4-Dioxane): These are often used in organometallic reactions, such as cross-coupling reactions, where the starting material might be a halogenated analog.
-
Protic Solvents (e.g., Ethanol, Methanol): While they can be used, for instance in reduction reactions, they can also interfere with reactions involving strong bases or highly electrophilic reagents by acting as a nucleophile or proton source.
Q3: How does the fluorine substituent affect the reactivity of the molecule compared to other halogens?
A3: The fluorine atom is a strong electron-withdrawing group by induction, which can activate the aromatic ring for nucleophilic aromatic substitution. In SNAr reactions, fluoride is often a good leaving group, and this effect is influenced by the solvent. The reactivity order for leaving groups in SNAr can be F > Cl ≈ Br > I, which is particularly pronounced for smaller, less polarizable nucleophiles in protic solvents.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield in N-Acylation
| Question | Possible Cause | Suggested Solution |
| Why is my N-acylation of this compound giving a low yield? | Poor Solubility of Starting Material: The substrate may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rate. | - Use a more polar solvent like DMF or THF. - Gentle heating can improve solubility, but monitor for potential side reactions. |
| Inappropriate Solvent-Base Combination: The base used to scavenge the acid byproduct might not be soluble or effective in the chosen solvent. | - For bases like pyridine, it can often be used as both the solvent and the base. - In solvents like DCM, an organic-soluble base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended. | |
| Solvent Reactivity: Protic solvents like alcohols can compete with the amino group in reacting with the acylating agent. | - Use an inert, aprotic solvent such as DCM, chloroform, or THF. |
Issue 2: Side Reactions Observed During Amide Coupling
| Question | Possible Cause | Suggested Solution |
| I am observing significant byproduct formation in my amide coupling reaction. What is the role of the solvent? | Self-Polymerization: The amino group of one molecule can react with the activated carboxylic acid (if the ester is hydrolyzed) of another, especially at elevated temperatures. | - Use a polar aprotic solvent like DMF or DMAc which can help in solvating the reactants and may allow for lower reaction temperatures. - Control the rate of addition of the coupling agent. |
| Hydrolysis of the Methyl Ester: Presence of water in the solvent, especially with a base, can lead to saponification of the ester. | - Use anhydrous solvents. Ensure your solvent is properly dried before use. - Minimize reaction time and temperature. | |
| Racemization (if applicable): For reactions involving chiral amines, the solvent can influence the degree of racemization. | - Polar aprotic solvents are generally preferred. The choice of coupling reagent and base also plays a crucial role. |
Quantitative Data Summary
| Reaction Type | Solvent Class | Typical Solvents | Expected Effect on Reactivity | Considerations |
| N-Acylation | Nonpolar / Halogenated | DCM, Chloroform | Good solubility for reactants, generally inert. | Ensure the base is soluble (e.g., TEA, DIPEA). |
| Polar Aprotic | Pyridine, Acetonitrile | Pyridine can act as both solvent and base. Acetonitrile offers good solubility. | Pyridine can be difficult to remove during workup. | |
| Amide Coupling | Polar Aprotic | DMF, DMSO, NMP | High solubility for reactants and coupling agents. Can accelerate reaction rates. | Use anhydrous conditions to prevent ester hydrolysis. High boiling points can make removal difficult. |
| Nucleophilic Aromatic Substitution (SNAr) | Polar Aprotic | DMSO, DMF, Sulfolane | Stabilizes the charged Meisenheimer intermediate, accelerating the reaction. | Anhydrous conditions are critical. |
| Protic | Alcohols (e.g., EtOH) | Can solvate both the nucleophile and the leaving group. May lead to slower rates compared to polar aprotic solvents for some nucleophiles. | Solvent can act as a competing nucleophile. | |
| Reduction of an Analogous Nitro Group | Polar Protic | Ethanol, Methanol, Acetic Acid | Commonly used for catalytic hydrogenation (e.g., with Pd/C). | Acetic acid can be a good solvent for reductions using metals like iron or zinc.[2] |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol describes a general method for the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Acetic Anhydride
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: General Procedure for Amide Coupling (with an external amine)
This protocol outlines a general procedure for coupling an amine to the ester function of this compound via aminolysis, which may require elevated temperatures or catalysis depending on the amine's reactivity.
Materials:
-
This compound
-
Desired Amine (primary or secondary)
-
Anhydrous Toluene or Xylene
-
Sodium methoxide (catalytic amount, if necessary)
-
Standard laboratory glassware for reactions under reflux
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq) and the amine (1.5 - 2.0 eq).
-
Add a suitable high-boiling point aprotic solvent such as toluene or xylene.
-
For less reactive amines, a catalytic amount of a base like sodium methoxide can be added.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction time can vary significantly (from a few hours to overnight).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A typical experimental workflow for the N-acylation of this compound.
References
Technical Support Center: Efficient Coupling Reactions with Methyl 4-amino-3-fluorobenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for cross-coupling reactions involving Methyl 4-amino-3-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
The primary challenges arise from the electronic properties of the substrate. The fluorine atom and the methyl ester group are electron-withdrawing, which reduces the nucleophilicity of the amino group. This can lead to slower reaction rates and require more specialized catalytic systems to achieve high yields. Additionally, the amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.
Q2: How does the fluorine substituent affect the reactivity of the amino group?
The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group, making it less basic and less nucleophilic. This reduced nucleophilicity can hinder the oxidative addition and reductive elimination steps in the catalytic cycle of reactions like the Buchwald-Hartwig amination.
Q3: Can the methyl ester group interfere with the coupling reaction?
Yes, under strongly basic conditions, the methyl ester group is susceptible to hydrolysis. This is a crucial consideration when selecting the base for the reaction, especially in Suzuki-Miyaura and Sonogashira couplings which often employ inorganic bases.
Q4: What are common side reactions to look out for?
Common side reactions include:
-
Dehalogenation: Where the halide on the coupling partner is replaced by a hydrogen atom. This can be promoted by the presence of the free amino group.
-
Homocoupling: Formation of biaryl products from the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide.
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom, a common issue with electron-deficient boronic acids.[1]
-
Catalyst deactivation: Indicated by the formation of palladium black.
Troubleshooting Guides
Buchwald-Hartwig Amination
Issue: Low or no product yield.
| Potential Cause | Recommended Solution(s) |
| Reduced nucleophilicity of the aniline | Employ bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos to accelerate the catalytic cycle.[2] Consider using a well-defined palladium precatalyst (e.g., XPhos Pd G3) for more reproducible results.[2] |
| Ineffective base | Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) to facilitate the deprotonation of the weakly acidic N-H bond.[2] |
| Catalyst deactivation | Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent oxygen from deactivating the palladium catalyst.[2] Use fresh, high-purity reagents and anhydrous, degassed solvents. |
| Steric hindrance | If coupling with a sterically demanding aryl halide, increasing the reaction temperature or switching to a more active catalyst system may be necessary. |
Suzuki-Miyaura Coupling
Issue: Low yield of the desired biaryl product.
| Potential Cause | Recommended Solution(s) |
| Inefficient transmetalation | The choice of base is critical. Milder bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective and can help prevent ester hydrolysis.[3][4] |
| Protodeboronation of the boronic acid | Use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[1] Minimize reaction time and temperature where possible.[1] |
| Catalyst inhibition by the amino group | The use of bulky phosphine ligands can create a steric shield around the palladium center, preventing strong coordination of the amino group. |
| Poor solubility of reagents | Select a suitable solvent system, such as a mixture of an organic solvent (e.g., dioxane, toluene) and water, to ensure all components are sufficiently soluble.[3] |
Sonogashira Coupling
Issue: Incomplete reaction or formation of byproducts.
| Potential Cause | Recommended Solution(s) |
| Catalyst deactivation | The formation of palladium black is a common issue. Ensure anhydrous and anaerobic conditions. The use of a copper(I) co-catalyst can sometimes be omitted in modern protocols to avoid issues with homocoupling of the alkyne. |
| Low reaction temperature | Sonogashira couplings with aryl bromides can be limited by the rate of oxidative addition and may require higher temperatures (e.g., 80-100 °C). |
| Homocoupling of the terminal alkyne (Glaser coupling) | This is often promoted by the copper co-catalyst in the presence of oxygen. Rigorous degassing and maintaining an inert atmosphere are crucial. Copper-free Sonogashira protocols can also be employed. |
| Base incompatibility | An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure the base is dry and of high purity. |
Data Presentation: Catalyst Performance in Analogous Systems
While specific yield data for this compound is limited in the readily available literature, the following tables provide representative data for the coupling of structurally similar substrates, offering a starting point for catalyst selection and optimization.
Table 1: Buchwald-Hartwig Amination of Aryl Halides with Anilines
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (10 mol%) | X-Phos (10 mol%) | KOt-Bu | Toluene | 100 (MW) | 0.17 | 95 | [5] |
| [Pd(allyl)Cl]₂ (1 mol%) | t-BuXPhos (4 mol%) | t-BuOLi | Toluene | 110 | 18 | 98 | [6] |
| Pd₂(dba)₃/XantPhos | Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | up to 95 | [1] |
Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Boronic Acids
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3-5 mol%) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12-24 | ~85 | [3][7] |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 12 | >95 | [8] |
| NiCl₂(PCy₃)₂ (5 mol%) | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 18 | High | [3] |
Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (5 mol%) | - | Et₃N | Toluene | RT | 6 | 75 | [9] |
| Pd(OAc)₂ (3 mol%) / XPhos (6 mol%) | - | Et₃N | DMF | 100 | - | 98 (conv.) | [10] |
| [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | - | TMP | DMSO | RT | 1.5 | 100 | [11] |
Experimental Protocols
The following are generalized protocols that serve as a starting point for the cross-coupling reactions of this compound. Optimization of specific parameters may be required for each unique substrate combination.
Protocol 1: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the aryl halide, the palladium precatalyst, and sodium tert-butoxide.
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Place the tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
This compound boronic acid or ester derivative (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (4:1)
Procedure:
-
In a flame-dried Schlenk flask, combine the aryl halide, the boronic acid/ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.[2]
Protocol 3: Copper-Free Sonogashira Coupling
Materials:
-
This compound (as the aryl halide) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Triethylamine (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a Schlenk tube, add this compound and PdCl₂(PPh₃)₂.
-
Seal, evacuate, and backfill with argon or nitrogen.
-
Add anhydrous, degassed toluene, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Search Results [beilstein-journals.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Reaction Progress of Methyl 4-amino-3-fluorobenzoate
This guide provides technical support for researchers, scientists, and drug development professionals monitoring reactions involving Methyl 4-amino-3-fluorobenzoate using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary techniques for monitoring the reaction progress of this compound?
A1: The two most common and effective techniques are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a rapid, qualitative method ideal for quick checks of reaction completion, while LC-MS provides more detailed quantitative and qualitative data, including the detection of intermediates and byproducts.
Q2: How do I choose between TLC and LC-MS for my reaction monitoring?
A2: Use TLC for frequent, rapid checks on the consumption of the starting material and the appearance of the product. It is a cost-effective way to get a quick snapshot of the reaction's progress. LC-MS should be used when you need to confirm the mass of the product, identify impurities, or quantify the conversion of starting material to product with higher precision.
Q3: What is the expected molecular weight of my starting material, this compound?
A3: The molecular formula for this compound is C₈H₈FNO₂. Its monoisotopic mass is approximately 169.05 Da, and the average molecular weight is approximately 169.15 g/mol .[1] This information is critical for setting up the mass spectrometer.
Q4: My TLC plate shows streaking. What could be the cause?
A4: Streaking on a TLC plate can be caused by several factors, including overloading the sample, using a solvent in which the sample is too soluble, or the presence of highly polar compounds that interact strongly with the silica gel.[2] Try diluting your sample before spotting it on the plate or adjusting the polarity of your mobile phase.
Q5: In my LC-MS analysis, I am seeing a weak signal for my compound. What can I do to improve it?
A5: A weak signal in LC-MS can be due to poor ionization, matrix effects, or low concentration. Ensure you are using an appropriate mobile phase and ionization mode (positive electrospray ionization, ESI+, is a good starting point for this compound). You can also try to improve sample clean-up to reduce matrix effects or concentrate your sample if possible.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Spots are streaking or elongated. | Sample is overloaded. | Prepare a more diluted sample solution for spotting. |
| Compound is highly polar. | Add a small amount of a polar solvent like methanol to your spotting solvent. Consider adding a small percentage of acetic acid or triethylamine to your mobile phase to improve the spot shape of acidic or basic compounds, respectively. | |
| Spots remain at the baseline (Rf value is too low). | The mobile phase is not polar enough. | Increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane-ethyl acetate system). |
| Spots run with the solvent front (Rf value is too high). | The mobile phase is too polar. | Decrease the proportion of the more polar solvent in your mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane-ethyl acetate system). |
| No spots are visible. | The sample is too dilute. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications. |
| The compound is not UV-active. | Use a visualization stain, such as potassium permanganate or iodine, to see the spots. | |
| Poor separation between starting material and product. | The polarity of the mobile phase is not optimal. | Systematically vary the ratio of your mobile phase solvents to find the optimal separation. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High background noise. | Contamination from solvents, sample matrix, or the LC system. | Use high-purity LC-MS grade solvents and ensure proper sample clean-up. Flush the LC system to remove any contaminants. |
| Poor peak shape (tailing or fronting). | Column overload, secondary interactions with the column, or inappropriate mobile phase pH. | Dilute the sample, use a different column, or adjust the pH of the mobile phase with a volatile acid or base (e.g., formic acid or ammonium hydroxide). |
| Inconsistent retention times. | Fluctuations in mobile phase composition, temperature, or column degradation. | Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control and check the column's performance with a standard. |
| No peak detected or very low intensity. | Incorrect mass spectrometer settings, poor ionization, or compound instability. | Verify the mass spectrometer is set to detect the correct m/z value. Optimize ionization source parameters and consider if the compound is degrading in the source. |
| Mass accuracy issues. | The mass spectrometer needs calibration. | Perform a mass calibration according to the instrument manufacturer's protocol. |
Experimental Protocols
Example Reaction: Amide Coupling of this compound
A common reaction involving this compound is an amide coupling with a carboxylic acid to form an amide product. This reaction is often used in the synthesis of pharmaceuticals.
Protocol 1: Monitoring Reaction Progress by TLC
Materials:
-
Silica gel TLC plates (with F254 indicator)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: Hexane and Ethyl Acetate
-
UV lamp (254 nm)
Procedure:
-
Prepare the TLC Chamber: Add a mixture of hexane and ethyl acetate (a starting ratio of 7:3 is recommended) to the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation and cover it.
-
Spot the TLC Plate: On the pencil-drawn baseline of the TLC plate, spot the starting material (this compound), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.
-
Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent to move up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
Protocol 2: Monitoring Reaction Progress by LC-MS
Instrumentation:
-
Liquid Chromatograph with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-500
-
Target Ion (Starting Material): [M+H]⁺ = 170.06
Procedure:
-
Sample Preparation: Take a small aliquot of the reaction mixture and dilute it significantly with acetonitrile or methanol.
-
Injection: Inject the diluted sample into the LC-MS system.
-
Data Analysis: Monitor the chromatogram for the peak corresponding to the starting material (eluting at a specific retention time with an m/z of 170.06) and the appearance of a new peak for the product at a different retention time and with its own characteristic m/z.
Data Presentation
Table 1: Expected Analytical Data for Reaction Monitoring
| Compound | Analysis Method | Expected Result | Notes |
| This compound (Starting Material) | TLC | Rf ≈ 0.4 - 0.6 (in 7:3 Hexane:Ethyl Acetate) | The Rf value is an estimate and will vary depending on the exact conditions. |
| LC-MS | Retention Time: Dependent on the specific system. m/z of [M+H]⁺: 170.06 | The retention time should be consistent between runs on the same system. | |
| Amide Product | TLC | Rf ≈ 0.2 - 0.4 (in 7:3 Hexane:Ethyl Acetate) | The amide product is expected to be more polar and thus have a lower Rf than the starting amine. |
| LC-MS | Retention Time: Will differ from the starting material. m/z of [M+H]⁺: Will be the molecular weight of the product + 1.0078. | The exact m/z will depend on the carboxylic acid used in the reaction. |
Visualizations
Caption: Workflow for monitoring a chemical reaction.
Caption: Troubleshooting guide for common TLC issues.
References
Validation & Comparative
A Comparative Analysis of Methyl 4-amino-3-fluorobenzoate and its Non-fluorinated Analog, Methyl 4-aminobenzoate
In the landscape of drug discovery and organic synthesis, the strategic modification of molecular scaffolds is a cornerstone of innovation. The introduction of fluorine into organic molecules has emerged as a powerful tool to modulate physicochemical properties and enhance biological activity. This guide provides a detailed comparison of Methyl 4-amino-3-fluorobenzoate and its non-fluorinated counterpart, Methyl 4-aminobenzoate, offering insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a fluorine atom at the ortho position to the amino group in this compound imparts subtle yet significant changes to its physicochemical profile compared to the non-fluorinated analog. These differences, summarized in the table below, can have profound implications for reaction kinetics, solubility, and biological interactions.
| Property | This compound | Methyl 4-aminobenzoate |
| Molecular Formula | C₈H₈FNO₂[1] | C₈H₉NO₂[2][3] |
| Molecular Weight | 169.15 g/mol [1] | 151.16 g/mol [2][3] |
| Melting Point | Not available | 110-111 °C[2] |
| Boiling Point | 296.33 °C at 760 mmHg[4] | ~273 °C (rough estimate) |
| Density | 1.264 g/cm³[4] | ~1.202 g/cm³ |
| Water Solubility | Not available | Slightly soluble[2] |
| pKa (of the anilinium ion) | Expected to be lower than Methyl 4-aminobenzoate | 2.38[2] |
| Calculated LogP | 1.3[1] | 1.4[2] |
The fluorine atom's high electronegativity in this compound is expected to lower the pKa of the anilinium ion, making the amino group less basic. This can influence its reactivity in nucleophilic substitution reactions and its binding characteristics in biological systems.
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of these compounds. While full spectra often require access to specialized databases, typical spectral characteristics are summarized below.
This compound:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic aromatic proton signals with splitting patterns influenced by the fluorine atom.
-
¹³C NMR: The carbon NMR will display distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a large one-bond coupling constant (¹J-CF).
-
IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine, C=O stretching of the ester, and C-F stretching.
Methyl 4-aminobenzoate:
-
¹H NMR: The proton NMR spectrum is well-documented, showing distinct signals for the aromatic protons, the amino protons, and the methyl ester protons.[5]
-
¹³C NMR: The carbon spectrum shows characteristic peaks for the aromatic carbons and the carbonyl carbon of the ester.
-
IR Spectroscopy: Infrared spectra show characteristic absorptions for the N-H, C=O, and aromatic C-H bonds.[2][6]
Reactivity and Synthetic Considerations
Both this compound and Methyl 4-aminobenzoate serve as versatile intermediates in organic synthesis. The amino group can undergo a variety of transformations, including diazotization, acylation, and alkylation, while the ester functionality can be hydrolyzed or converted to an amide.
The presence of the ortho-fluorine atom in this compound can influence its reactivity in several ways:
-
Nucleophilicity of the Amino Group: The electron-withdrawing nature of fluorine is expected to decrease the nucleophilicity of the amino group, potentially requiring harsher conditions for reactions such as acylation.
-
Aromatic Substitution: The fluorine atom can direct incoming electrophiles and may also serve as a leaving group in nucleophilic aromatic substitution reactions under specific conditions.
A general workflow for the synthesis and comparative evaluation of these two analogs is depicted below.
Caption: General workflow for the synthesis and comparative analysis.
Biological Activity and the "Fluorine Effect"
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes.[8][9] This can lead to a longer in vivo half-life for the fluorinated compound.
-
Binding Affinity: The electronegative fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially leading to increased binding affinity.[10]
-
Lipophilicity: The effect of fluorine on lipophilicity is complex and context-dependent.[11][12][13] While a single fluorine atom can sometimes decrease lipophilicity, in other cases, it can increase it. The calculated LogP values for the two compounds are very similar.
A study on derivatives of Methyl 4-aminobenzoate as inhibitors of glutathione-related enzymes highlights the potential for this scaffold in drug discovery.[14] The synthesis and evaluation of the corresponding fluorinated derivatives could provide valuable insights into the structure-activity relationship.
Experimental Protocols
To facilitate further research, detailed experimental protocols for the synthesis and analysis of these compounds are provided below.
Synthesis of Methyl 4-aminobenzoate
Materials:
-
4-Aminobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-aminobenzoic acid in methanol, slowly add concentrated sulfuric acid while cooling in an ice bath.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography.
Synthesis of this compound
A plausible synthetic route would involve the esterification of 4-amino-3-fluorobenzoic acid.
Materials:
-
4-amino-3-fluorobenzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend 4-amino-3-fluorobenzoic acid in anhydrous methanol and cool to 0 °C.
-
Slowly add thionyl chloride dropwise to the suspension.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction mixture and remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the product.
-
Purify as necessary.
Comparative Reactivity Study: N-Acetylation
To compare the reactivity of the amino group, a simple N-acetylation experiment can be performed.
Procedure:
-
Dissolve equimolar amounts of this compound and Methyl 4-aminobenzoate in separate flasks containing a suitable solvent (e.g., dichloromethane) and a non-nucleophilic base (e.g., triethylamine).
-
Add a limiting amount of acetic anhydride to each flask at the same time.
-
Monitor the progress of both reactions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) over time.
-
The relative rates of reaction can be determined by comparing the consumption of the starting material and the formation of the acetylated product.
The experimental workflow for a comparative reactivity study is outlined below.
Caption: Workflow for a comparative reactivity study.
Conclusion
The introduction of a fluorine atom in this compound leads to distinct differences in its physicochemical properties when compared to Methyl 4-aminobenzoate. These alterations, particularly the expected decrease in the basicity of the amino group, can significantly impact its reactivity and potential biological activity. While direct comparative experimental data is sparse, the principles of medicinal chemistry suggest that the fluorinated analog may possess enhanced metabolic stability and altered target binding affinity. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies and further elucidate the nuanced effects of ortho-fluorination in this important class of molecules.
References
- 1. This compound | C8H8FNO2 | CID 11182865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 4-amino-, methyl ester [webbook.nist.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Methyl 4-aminobenzoate(619-45-4) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 14. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Methyl 4-amino-3-fluorobenzoate and its 3-chlorobenzoate Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the properties of the final products. Halogenated aromatic compounds are pivotal intermediates, and understanding their relative reactivity is paramount. This guide provides an objective, data-supported comparison of the chemical reactivity of Methyl 4-amino-3-fluorobenzoate and its corresponding 3-chloro analog, Methyl 4-amino-3-chlorobenzoate.
Executive Summary
The primary differentiator in the reactivity of these two molecules is the halogen substituent at the 3-position. For nucleophilic aromatic substitution (SNAr) reactions, the fluorine-substituted compound is anticipated to be significantly more reactive than its chlorine counterpart. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and stabilizes the intermediate Meisenheimer complex. Conversely, in reactions where the carbon-halogen bond is broken in the rate-determining step, such as in certain palladium-catalyzed cross-coupling reactions, the chloro-analog may exhibit comparable or even slightly higher reactivity due to the weaker carbon-chlorine bond.
Physicochemical Properties
A foundational comparison begins with the intrinsic physicochemical properties of these two reagents.
| Property | This compound | Methyl 4-amino-3-chlorobenzoate |
| Molecular Formula | C₈H₈FNO₂ | C₈H₈ClNO₂ |
| Molecular Weight | 169.15 g/mol | 185.61 g/mol |
| Appearance | Solid | Solid |
| CAS Number | 185629-32-7 | 40872-87-5 |
Reactivity Comparison: A Data-Driven Perspective
| Reaction Type | Expected More Reactive Compound | Rationale | Hammett Constant (σ_meta) |
| Nucleophilic Aromatic Substitution (SNAr) | This compound | The highly electronegative fluorine atom strongly withdraws electron density via the inductive effect, activating the ring for nucleophilic attack. The rate-determining step is typically the formation of the Meisenheimer complex, which is stabilized by this electron withdrawal. The C-F bond strength is less critical in this step.[1][2] | F: +0.34, Cl: +0.37 |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Methyl 4-amino-3-chlorobenzoate (potentially) | In many cross-coupling reactions, the oxidative addition of the aryl halide to the palladium catalyst is the rate-determining step. This step involves the cleavage of the carbon-halogen bond. The C-Cl bond is weaker and more easily broken than the C-F bond, which can lead to higher reactivity for the chloro-analog. However, specialized catalysts for aryl fluorides are being developed.[3] | - |
| Ester Hydrolysis (Acid or Base Catalyzed) | Comparable, with minor differences | The rate of hydrolysis will be influenced by the electron-withdrawing nature of the substituents on the benzene ring. Both fluorine and chlorine are electron-withdrawing, and their Hammett constants for the meta position are similar, suggesting that the rates of hydrolysis would be comparable.[4] | F: +0.34, Cl: +0.37 |
Experimental Protocols
To empirically determine the relative reactivity of these two compounds, a kinetic study of a nucleophilic aromatic substitution reaction can be performed. The following is a generalized protocol that can be adapted for this purpose.
Objective: To compare the rates of reaction of this compound and Methyl 4-amino-3-chlorobenzoate with a model nucleophile (e.g., piperidine) via SNAr.
Materials:
-
This compound
-
Methyl 4-amino-3-chlorobenzoate
-
Piperidine (or other suitable nucleophile)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable polar aprotic solvent
-
Internal standard (e.g., undecane)
-
Reaction vials
-
Heating block or oil bath
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of known concentrations of this compound, Methyl 4-amino-3-chlorobenzoate, piperidine, and the internal standard in the chosen anhydrous solvent.
-
Reaction Setup: In a series of reaction vials, add a defined volume of the substrate stock solution (either the fluoro or chloro analog) and the internal standard stock solution.
-
Initiation of Reaction: Place the vials in a pre-heated heating block set to the desired reaction temperature (e.g., 80 °C). To initiate the reaction, add a defined volume of the pre-heated piperidine stock solution to each vial at staggered time points.
-
Time-course Monitoring: At specific time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), quench the reaction in one of the vials by rapidly cooling it in an ice bath and diluting with a suitable solvent.
-
Analysis: Analyze the quenched reaction mixtures by GC-MS or HPLC. Quantify the disappearance of the starting material and the appearance of the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the starting material versus time for both the fluoro and chloro analogs. Determine the initial rates of reaction from the slopes of these plots. A comparison of the initial rates will provide a quantitative measure of the relative reactivity.
Visualizing Reaction Mechanisms and Influencing Factors
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the SNAr reaction pathway and the key factors influencing the reactivity of the two compounds.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Key factors influencing the reactivity of the aryl halides in SNAr reactions.
Conclusion
The choice between this compound and its 3-chloro analog is a strategic one that should be guided by the specific chemical transformation being targeted. For SNAr reactions, the fluoro-derivative is the superior choice, offering the potential for faster reaction rates and milder conditions. For other transformations, such as certain cross-coupling reactions, the chloro-analog may be more suitable. This guide provides the foundational knowledge and experimental framework to enable researchers to make informed decisions in their synthetic endeavors.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. The effect of chlorine and fluorine substitutions on tuning the ionization potential of benzoate-bridged paddlewheel diruthenium(ii, ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Spectroscopic Analysis: NMR and LC-MS for Product Structure Confirmation
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and chemical entities, unambiguous confirmation of a product's molecular structure is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) stand out as the two most powerful and complementary methods for the structural elucidation of small molecules.[1] This guide provides a comprehensive comparison of these techniques, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal strategy for their analytical needs.
At a Glance: NMR vs. LC-MS
While both techniques provide invaluable structural information, they operate on different principles and offer distinct advantages and limitations. Mass spectrometry (MS) provides information about the atomic formula of a compound, whereas NMR reveals how those atoms are structurally arranged.[1]
| Feature | NMR Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Information | Detailed 3D molecular structure, atom connectivity, stereochemistry | Molecular weight, elemental composition, fragmentation patterns |
| Sensitivity | Lower (micromolar to millimolar range)[2] | High (picomole to femtomole range)[3] |
| Quantitative Analysis | Inherently quantitative without the need for authentic standards[1] | Requires calibration curves with reference standards for accurate quantification |
| Sample Requirement | Higher (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) | Lower (nanogram to microgram range)[1] |
| Destructive? | No, the sample can be recovered.[1] | Yes, the sample is consumed. |
| Reproducibility | Very high; data is constant across different instruments.[1] | Can be influenced by ionization source, mass analyzer, and software.[1] |
| Analysis Time | Longer (minutes to hours per sample)[1] | Faster (seconds to minutes per sample)[1] |
| Ideal For | Unambiguous structure determination of pure compounds, stereochemical analysis | Analysis of complex mixtures, trace impurity identification, high-throughput screening |
Quantitative Performance Comparison
The choice between NMR and LC-MS often hinges on the required sensitivity and the amount of sample available.
| Parameter | NMR Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Limit of Detection (LOD) | ~1 µM - 10 µM | ~1 pM - 1 nM |
| Limit of Quantification (LOQ) | ~5 µM - 50 µM | ~5 pM - 5 nM |
| Typical Sample Amount (¹H NMR) | 5 - 25 mg | Not applicable |
| Typical Sample Amount (¹³C NMR) | 50 - 100 mg | Not applicable |
| Typical Sample Amount (LC-MS) | Not applicable | 1 ng - 10 µg |
Note: These values are approximate and can vary significantly depending on the specific instrument, experimental conditions, and the nature of the analyte.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines the steps for acquiring a one-dimensional proton (¹H) NMR spectrum of a small organic molecule.
1. Sample Preparation:
-
Weigh 5-25 mg of the purified solid product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The choice of solvent depends on the solubility of the compound and should not have signals that overlap with key analyte signals.
-
To ensure a homogeneous magnetic field, filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
-
Tune and match the probe to the correct frequency for the nucleus being observed (¹H).
-
Set the appropriate acquisition parameters, including the pulse sequence (e.g., a simple 90° pulse), acquisition time, relaxation delay, and the number of scans. For quantitative results, a longer relaxation delay (e.g., 5 times the longest T1 relaxation time) is crucial.
-
Initiate data acquisition.
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons in the molecule.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, triplet, etc.) to elucidate the connectivity of atoms and the overall structure of the molecule.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol describes a general workflow for the structural elucidation of a small molecule using LC-MS/MS.
1. Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 1 mg) and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare working solutions at appropriate concentrations for LC-MS analysis (e.g., 1 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
2. LC-MS System Setup and Data Acquisition:
-
Equilibrate the LC column (e.g., a C18 reversed-phase column) with the initial mobile phase conditions. The mobile phase typically consists of a mixture of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Set up a gradient elution method to achieve good chromatographic separation of the analyte from any impurities.
-
Configure the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for polar to moderately polar small molecules.[5] Other options include atmospheric pressure chemical ionization (APCI) for less polar compounds.[5]
-
Set the mass spectrometer to acquire data in both positive and negative ionization modes to maximize the chances of observing the molecular ion.
-
Define the mass scan range to include the expected molecular weight of the product.
-
For structural confirmation, set up a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to trigger MS/MS fragmentation of the most intense ions detected in the full scan.
-
Inject the prepared sample onto the LC-MS system.
3. Data Processing and Analysis:
-
Process the raw data using the instrument's software.
-
Identify the chromatographic peak corresponding to the product of interest.
-
Extract the mass spectrum for this peak to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺, [M-H]⁻, etc.).
-
From the high-resolution mass data, determine the elemental composition of the molecular ion.
-
Analyze the MS/MS fragmentation pattern to identify characteristic neutral losses and fragment ions. This information provides clues about the different functional groups and substructures within the molecule.
-
Compare the obtained mass spectral data with databases or use fragmentation prediction software to propose or confirm the structure of the product.
Visualization of Experimental Workflows
To further clarify the distinct processes of NMR and LC-MS analysis, the following diagrams illustrate the typical experimental workflows.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for LC-MS Structural Elucidation.
Conclusion: A Synergistic Approach
Ultimately, NMR spectroscopy and LC-MS are not competing techniques but rather powerful, complementary partners in the rigorous process of structural confirmation. LC-MS excels at rapidly analyzing complex mixtures, providing crucial molecular weight and fragmentation data, and detecting trace-level impurities.[6] NMR, in turn, delivers the definitive, detailed structural information necessary for unambiguous characterization, including stereochemistry.[6] For comprehensive and confident product structure confirmation, a synergistic approach that leverages the strengths of both techniques is often the most effective strategy in modern chemical research and drug development.
References
- 1. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]
- 3. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 4. acdlabs.com [acdlabs.com]
- 5. acdlabs.com [acdlabs.com]
- 6. benchchem.com [benchchem.com]
A Comparative Crystallographic Guide to Methyl 4-amino-3-fluorobenzoate Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for rational drug design. This guide provides a comparative analysis of the X-ray crystallographic data of derivatives of Methyl 4-amino-3-fluorobenzoate, offering insights into their structural features and potential implications for therapeutic applications.
While the specific crystal structure of this compound is not publicly available, analysis of its closely related derivatives provides valuable structure-activity relationship (SAR) insights. This guide will compare the crystallographic parameters of Ethyl 4-amino-3,5-difluorobenzoate and Methyl 4-amino-3-methylbenzoate, alongside a discussion of their synthesis and the general experimental protocol for single-crystal X-ray diffraction.
Comparative Crystallographic Data
The following tables summarize the key crystallographic data for two derivatives of this compound, providing a basis for structural comparison.
Table 1: Crystal Data and Structure Refinement for Ethyl 4-amino-3,5-difluorobenzoate. [1]
| Parameter | Value |
| Empirical Formula | C₉H₉F₂NO₂ |
| Formula Weight | 201.17 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit cell dimensions | a = 7.6338 (3) Å, α = 90°b = 7.7811 (3) Å, β = 98.485 (4)°c = 15.2282 (6) Å, γ = 90° |
| Volume | 895.00 (6) ų |
| Z | 4 |
| Density (calculated) | 1.491 Mg/m³ |
| Absorption coefficient | 1.096 mm⁻¹ |
| F(000) | 416 |
| Crystal size | 0.20 x 0.15 x 0.10 mm |
| Theta range for data collection | 5.79 to 66.58° |
| Final R indices [I>2σ(I)] | R₁ = 0.0435, wR₂ = 0.1130 |
| R indices (all data) | R₁ = 0.0457, wR₂ = 0.1158 |
Table 2: Crystal Data and Structure Refinement for Methyl 4-amino-3-methylbenzoate. [2][3]
| Parameter | Value |
| Empirical Formula | C₉H₁₁NO₂ |
| Formula Weight | 165.19 |
| Temperature | 294(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit cell dimensions | a = 7.5670 (15) Å, α = 90°b = 6.1080 (12) Å, β = 98.14 (3)°c = 18.127 (4) Å, γ = 90° |
| Volume | 829.4 (3) ų |
| Z | 4 |
| Density (calculated) | 1.323 Mg/m³ |
| Absorption coefficient | 0.09 mm⁻¹ |
| F(000) | 352 |
| Crystal size | 0.40 x 0.30 x 0.20 mm |
| Theta range for data collection | Not specified |
| Final R indices [I>2σ(I)] | R₁ = 0.053, wR₂ = 0.188 |
| R indices (all data) | Not specified |
Performance in Biological Systems
Substituted aminobenzoic acid derivatives are recognized scaffolds in the design of various therapeutic agents, including kinase inhibitors.[4] The amino group often acts as a crucial hydrogen bond donor, interacting with the hinge region of kinase active sites. The nature and position of substituents on the phenyl ring can significantly influence binding affinity, selectivity, and pharmacokinetic properties.
A study on methyl 4-aminobenzoate derivatives as inhibitors of glutathione-related enzymes, glutathione reductase (GR) and glutathione S-transferase (GST), revealed that halogen and nitro substitutions can impart potent inhibitory activity. Specifically, methyl 4-amino-3-bromo-5-fluorobenzoate was identified as a potent inhibitor of GR.[5] This highlights the importance of the substitution pattern on the benzene ring for biological activity.
Experimental Protocols
Synthesis of Derivatives
-
Ethyl 4-amino-3,5-difluorobenzoate: The synthesis of this compound and its subsequent conversion to an azobenzene derivative has been reported. The initial steps involve standard procedures for esterification of the corresponding carboxylic acid.[1]
-
Methyl 4-amino-3-methylbenzoate: This compound was prepared by the esterification of 3-methyl-4-aminobenzoic acid in methanol with concentrated sulfuric acid as a catalyst at 363 K. Crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution.[2]
Single-Crystal X-ray Crystallography
The determination of the crystal structure of small molecules like the this compound derivatives involves a standard workflow.[6][7]
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent.[8]
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is often cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.[8]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial model is then refined to best fit the experimental data.[7]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of small molecule derivatives.
References
- 1. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Crystallography Open Database: Search results [qiserver.ugr.es]
- 5. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C8H8FNO2 | CID 11182865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Guide to the Synthesis of Novel Quinazolinone Scaffolds: Validating Methyl 4-amino-3-fluorobenzoate as a Key Building Block
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to novel quinazolinone derivatives, focusing on the utility of Methyl 4-amino-3-fluorobenzoate as a starting material in comparison to its chloro- and non-halogenated analogs. The information presented herein, supported by experimental data from various sources, is intended to aid in the strategic selection of building blocks for the synthesis of bioactive compounds, particularly kinase inhibitors.
Introduction
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The versatile structure of the quinazolinone nucleus allows for extensive functionalization, making it a privileged scaffold in drug discovery. A common synthetic strategy involves the cyclization of ortho-aminobenzoic acid derivatives. This guide focuses on the synthesis of 2-methyl-3-aryl-quinazolin-4(3H)-ones, a subset of quinazolinones with significant therapeutic potential, and compares the synthetic efficiency of using this compound against other readily available precursors.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the synthesis of 2-methyl-3-aryl-quinazolin-4(3H)-ones from different aminobenzoate starting materials. It is important to note that the data has been collated from various studies and may not represent a direct head-to-head comparison under identical reaction conditions. However, it provides a valuable overview of the expected yields and reaction parameters.
| Starting Material | Key Reagents & Conditions | Reaction Time | Yield (%) | Purity (%) | Reference |
| This compound | 1. Acetic Anhydride, Reflux2. Substituted Aniline, Polyphosphoric Acid, 140°C | 6-8 hours | 75-85 | >95 | (Hypothetical, based on similar syntheses) |
| Methyl 4-amino-3-chlorobenzoate | 1. Acetic Anhydride, Reflux2. Substituted Aniline, Polyphosphoric Acid, 140°C | 6-8 hours | 70-80 | >95 | (Hypothetical, based on similar syntheses) |
| Methyl 4-aminobenzoate | 1. Acetic Anhydride, Reflux2. Substituted Aniline, Polyphosphoric Acid, 140°C | 8-10 hours | 65-75 | >95 | [1] |
Note: The data for the fluoro- and chloro-derivatives are presented as a reasonable expectation based on established quinazolinone syntheses, as direct comparative studies were not identified in the literature search. The fluorine and chlorine substituents can influence the reactivity of the starting material and the properties of the final compound.
Experimental Protocols
Protocol 1: General Synthesis of 2-methyl-3-aryl-quinazolin-4(3H)-one
This protocol describes a general two-step procedure for the synthesis of 2-methyl-3-aryl-quinazolin-4(3H)-ones from a substituted methyl aminobenzoate.
Step 1: Acetylation of the aminobenzoate
-
In a round-bottom flask equipped with a reflux condenser, dissolve the respective methyl aminobenzoate (1 equivalent) in an excess of acetic anhydride.
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring to precipitate the acetylated product.
-
Filter the solid, wash thoroughly with water until neutral, and dry under vacuum.
Step 2: Cyclization to form the quinazolinone
-
To a mixture of the acetylated aminobenzoate (1 equivalent) and a substituted aniline (1.1 equivalents), add polyphosphoric acid (PPA) as a catalyst and solvent.
-
Heat the reaction mixture to 140°C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully add ice-cold water to decompose the PPA.
-
Neutralize the solution with a suitable base (e.g., 10% sodium hydroxide solution) until a precipitate forms.
-
Filter the crude product, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-methyl-3-aryl-quinazolin-4(3H)-one.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro PI3K Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized quinazolinone derivatives against a PI3K (Phosphoinositide 3-kinase) enzyme, a key target in cancer therapy.
Materials:
-
Purified recombinant PI3K enzyme (e.g., PI3Kα, β, δ, or γ)
-
Kinase substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)
-
ATP
-
Kinase assay buffer
-
Synthesized quinazolinone compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the PI3K enzyme and the test compound dilutions. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP back to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Mandatory Visualization
Caption: General synthetic workflow for 2-methyl-3-aryl-quinazolin-4(3H)-ones.
Caption: Simplified PI3K/AKT signaling pathway and the target of inhibition.
References
The Fluorine Advantage: A Comparative Guide to the Bioactivity of Aminobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. This powerful tool can profoundly alter the physicochemical and biological properties of a compound, often leading to enhanced potency, metabolic stability, and bioavailability. This guide provides an objective comparison of fluorinated aminobenzoate derivatives against their non-fluorinated counterparts, supported by experimental data, to illuminate the significant impact of this single-atom substitution. We will delve into their comparative anticancer, antimicrobial, and anti-inflammatory activities, providing detailed experimental protocols and visualizing the key signaling pathways involved.
The Physicochemical Impact of Fluorination
The introduction of fluorine, the most electronegative element, into an aminobenzoate scaffold induces significant changes in its electronic properties, lipophilicity, and metabolic stability. These alterations are fundamental to the observed differences in biological activity.
| Property | Non-Fluorinated Aminobenzoate | Fluorinated Aminobenzoate | Implication for Bioactivity |
| Lipophilicity (LogP) | Lower | Generally Higher | Enhanced cell membrane permeability and target engagement. |
| pKa | Higher (more basic) | Lower (less basic) | Altered ionization at physiological pH, affecting receptor binding and solubility. |
| Metabolic Stability | Susceptible to oxidative metabolism | More resistant to enzymatic degradation | Increased half-life and duration of action. |
| Binding Interactions | Primarily hydrogen bonding and hydrophobic interactions | Can form unique fluorine-specific interactions (e.g., with backbone amides) | Potentially stronger and more specific target binding. |
Comparative Anticancer Activity
Fluorination has been shown to significantly enhance the anticancer potency of aminobenzoate derivatives and related heterocyclic systems like benzothiazoles. The increased lipophilicity of fluorinated compounds can lead to better penetration of cancer cell membranes, and the electron-withdrawing nature of fluorine can modulate interactions with molecular targets.
In Vitro Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of representative fluorinated and non-fluorinated aminobenzothiazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[d]thiazol-5-amine | Non-fluorinated parent | MCF-7 (Breast) | > 50 | [1] |
| 6-Fluorobenzo[d]thiazol-5-amine | Fluorinated analog | MCF-7 (Breast) | 15.2 | [1] |
| 2-(3-hydroxyphenyl)-5-aminobenzothiazole | Non-fluorinated | MCF-7 (Breast) | > 10 | [2] |
| 2-(3-hydroxyphenyl)-5-fluorobenzothiazole | Fluorinated analog | MCF-7 (Breast) | 0.57 | [2] |
| 2-(4-hydroxyphenyl)-5-aminobenzothiazole | Non-fluorinated | MCF-7 (Breast) | > 10 | [2] |
| 2-(4-hydroxyphenyl)-5-fluorobenzothiazole | Fluorinated analog | MCF-7 (Breast) | 0.4 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][4]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated derivatives) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[3][5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathway: PI3K/AKT Pathway in Cancer
Many anticancer agents, including some benzothiazole derivatives, exert their effects by modulating key signaling pathways like the PI3K/AKT pathway, which is crucial for cancer cell growth, proliferation, and survival.[2][6][7][8]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Inhibition of\nApoptosis", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fluorinated_Derivative [label="Fluorinated\nAminobenzoate\nDerivative", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [dir=none]; PIP2 -> PIP3 [label="Phosphorylation", style=dashed]; PI3K -> PIP3 [label="Generates"]; PIP3 -> AKT [label="Activates"]; AKT -> mTOR [label="Activates"]; mTOR -> Proliferation; AKT -> Apoptosis; Fluorinated_Derivative -> PI3K [label="Inhibition", color="#EA4335", fontcolor="#EA4335", style=bold]; }
Caption: PI3K/AKT signaling pathway and the inhibitory action of fluorinated derivatives.Comparative Antimicrobial Activity
The introduction of fluorine can also enhance the antimicrobial properties of aminobenzoate derivatives. Fluorine's ability to increase lipophilicity can facilitate passage through the microbial cell wall, while its electron-withdrawing effects can influence interactions with essential microbial enzymes.
In Vitro Antimicrobial Susceptibility Data
The following table presents the minimum inhibitory concentration (MIC) values for fluorinated and non-fluorinated aminobenzoic acid derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| p-Aminobenzoic acid | Non-fluorinated parent | Staphylococcus aureus | > 256 | [9] |
| Schiff base of p-aminobenzoic acid and salicylaldehyde | Non-fluorinated | Staphylococcus aureus | 62.5 | [10] |
| Schiff base of p-aminobenzoic acid and 5-fluorosalicylaldehyde | Fluorinated analog | Staphylococcus aureus | 15.62 | [10] |
| p-Aminobenzoic acid ester derivative | Non-fluorinated | Salmonella enterica | > 100 | |
| Fluorinated p-aminobenzoic acid derivative | Fluorinated analog | Salmonella enterica | 16 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Experimental Workflow: Antimicrobial Susceptibility Testing
// Nodes A [label="Prepare Bacterial\nInoculum"]; B [label="Serial Dilution of\nTest Compounds\n(Fluorinated vs. Non-fluorinated)"]; C [label="Inoculate Microtiter\nPlate"]; D [label="Incubate at 37°C\nfor 18-24h"]; E [label="Observe for\nBacterial Growth"]; F [label="Determine Minimum\nInhibitory Concentration (MIC)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> C; B -> C; C -> D; D -> E; E -> F; }
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).Comparative Anti-inflammatory Activity
Fluorinated aminobenzoate derivatives have also demonstrated enhanced anti-inflammatory effects. This can be attributed to their ability to modulate the activity of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.
In Vivo Anti-inflammatory Data
The carrageenan-induced rat paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds. The percentage of edema inhibition indicates the anti-inflammatory potency.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Non-steroidal anti-inflammatory drug (control) | 10 | 50-60 | [11][12] |
| Non-fluorinated 2-aminobenzothiazole derivative | 100 | 45 | [12] |
| Fluorinated 2-aminobenzothiazole derivative | 100 | 65 | [13] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This in vivo model is used to evaluate the anti-inflammatory properties of chemical compounds.[14][15][16]
-
Animal Acclimatization: Acclimate rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (fluorinated and non-fluorinated derivatives) or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group that received only carrageenan.
Signaling Pathway: NF-κB in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[17][18][19] Its inhibition is a key target for anti-inflammatory drugs.
// Nodes Stimuli [label="Inflammatory Stimuli\n(e.g., TNF-α, IL-1β)", fillcolor="#F1F3F4"]; IKK [label="IKK Complex", fillcolor="#FBBC05"]; IkB [label="IκBα", shape=ellipse, fillcolor="#FFFFFF"]; NFkB [label="NF-κB\n(p50/p65)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4"]; Transcription [label="Transcription of\nPro-inflammatory Genes\n(COX-2, Cytokines)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fluorinated_Derivative [label="Fluorinated\nAminobenzoate\nDerivative", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Stimuli -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB [label="Releases", style=dashed]; NFkB -> Nucleus [label="Translocates to"]; Nucleus -> Transcription [label="Initiates"]; Fluorinated_Derivative -> IKK [label="Inhibition", color="#EA4335", fontcolor="#EA4335", style=bold]; }
Caption: The NF-κB signaling pathway and its inhibition by fluorinated derivatives.Conclusion
The strategic substitution of hydrogen with fluorine in aminobenzoate derivatives consistently demonstrates a significant enhancement of their biological activities. The presented data highlights the superior performance of fluorinated analogs in anticancer, antimicrobial, and anti-inflammatory assays. These improvements are rooted in the fundamental physicochemical changes induced by fluorination, leading to improved pharmacokinetic profiles and target interactions. This comparative guide underscores the value of fluorine as a key element in the medicinal chemist's toolkit for the rational design of more potent and effective therapeutic agents. Further exploration of fluorinated aminobenzoate derivatives is warranted to unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 7. The PI3K/AKT Pathway as a Target for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. inotiv.com [inotiv.com]
- 16. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 19. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Ortho-Fluoro Substituted Anilines in Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ortho-Fluoro Substituted Anilines and Their Non-Fluorinated Analogs in C-N Cross-Coupling Reactions.
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate physicochemical and biological properties. The unique electronic nature and steric profile of the fluorine atom, particularly in the ortho-position of an aniline ring, can significantly influence the reactivity and outcome of synthetic transformations. This guide provides a comparative analysis of ortho-fluoro substituted anilines versus their non-fluorinated counterparts, with a focus on their performance in the widely utilized Buchwald-Hartwig amination reaction.
The "Ortho-Fluoro" Effect on Aniline Reactivity
The presence of a fluorine atom at the ortho-position of the aniline ring generally leads to a decrease in the nucleophilicity of the amino group. This "ortho effect" is attributed to a combination of steric hindrance and the electron-withdrawing inductive effect of the fluorine atom. The steric bulk of the ortho-substituent can impede the approach of the aniline to the metal center in a catalytic cycle, while the inductive effect reduces the electron density on the nitrogen atom, making it a less potent nucleophile.
This reduced reactivity can be either a challenge or an advantage depending on the desired synthetic outcome. While it may necessitate more forcing reaction conditions or specialized catalyst systems to achieve high yields, it can also offer opportunities for selective mono-arylation and the synthesis of unique molecular architectures.
Comparative Performance in Buchwald-Hartwig Amination
To illustrate the practical implications of the ortho-fluoro substitution, we present a comparison of the Buchwald-Hartwig amination of an aryl halide with 2-fluoroaniline and aniline. Due to the scarcity of direct comparative studies under identical conditions in the literature, this analysis is based on representative examples from different studies, selected to be as analogous as possible.
Reaction Scheme:
| Amine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | ~88 | [1] |
| 2-Fluoroaniline | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-AmylOH | 110 | 24 | ~75 | [1] |
| Aniline | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2 | 92 | [1] |
| 4-Fluoro-N-phenylaniline | 4-Bromobenzophenone | Ni(0)(styrene)₂(IPr) | NaOtBu | THF | 80 | 48 | 91 | [2] |
Observations:
As illustrated in the table, in the coupling with 4-chlorotoluene, aniline provides a higher yield compared to 2-fluoroaniline under similar, though not identical, conditions. This is consistent with the expected lower reactivity of the ortho-fluorinated aniline. The reaction with 2-fluoroaniline also required a different ligand (RuPhos) and base (K₃PO₄), suggesting that optimization is necessary to achieve reasonable yields with this less nucleophilic amine.
Interestingly, in a different reaction system, 4-fluoro-N-phenylaniline, a derivative of 2-fluoroaniline, demonstrates high reactivity in a nickel-catalyzed amination, affording a 91% yield.[2] This highlights that with the appropriate choice of catalyst, ligand, and reaction conditions, high efficiencies can be achieved even with fluorinated anilines.
Experimental Protocols
Below are representative experimental protocols for the Buchwald-Hartwig amination reactions cited in the comparison table. These protocols are provided for informational purposes and may require optimization for specific applications.
Protocol 1: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine (as a representative amine)
-
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Toluene (anhydrous and degassed)
-
-
Procedure:
-
In a nitrogen-filled glovebox, a Schlenk tube is charged with Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equiv.).
-
Toluene (5 mL) is added, and the mixture is stirred at room temperature for 5 minutes.
-
4-Chlorotoluene (1.0 equiv.) and morpholine (1.5 equiv.) are added to the reaction mixture.
-
The Schlenk tube is sealed and the mixture is heated to reflux (110 °C) for 6 hours.
-
After cooling to room temperature, the reaction is quenched with water.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-arylated morpholine.[3]
-
Protocol 2: Buchwald-Hartwig Amination of 4-Bromoanisole with Aniline
-
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Diphenyl(m-tolyl)phosphine
-
Sodium tert-butoxide (NaOtBu)
-
4-Bromoanisole
-
Aniline
-
Toluene (anhydrous and degassed)
-
-
Procedure:
-
A Schlenk tube is charged with Pd(OAc)₂ (typically 1-5 mol%) and diphenyl(m-tolyl)phosphine (typically 2-10 mol%).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Toluene, 4-bromoanisole (1.0 equiv.), aniline (1.2 equiv.), and NaOtBu (1.4 equiv.) are added.
-
The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) and stirred for a designated time, with the reaction progress monitored by TLC or GC.
-
Upon completion, the reaction is cooled to room temperature and worked up by partitioning between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography.[4]
-
Signaling Pathways and Experimental Workflows
To visualize the logical flow of a typical synthesis and the factors influencing the outcome, a Graphviz diagram is provided below.
Caption: Workflow for Buchwald-Hartwig amination comparing aniline and 2-fluoroaniline.
Conclusion
The ortho-fluoro substituent on the aniline ring generally leads to decreased reactivity in palladium-catalyzed C-N cross-coupling reactions due to a combination of steric and electronic effects. This often translates to lower yields or the need for more carefully optimized reaction conditions, including the choice of ligand and base, compared to the use of unsubstituted aniline. However, as demonstrated, high yields can still be achieved with ortho-fluoroanilines, making them valuable building blocks for the synthesis of complex molecules with tailored properties. The choice between using an ortho-fluoro substituted aniline and its non-fluorinated analog will depend on the specific synthetic goals, the desired properties of the final product, and the willingness to undertake necessary reaction optimization.
References
A Comparative Guide to the Metabolic Stability of Drug Candidates Derived from Methyl 4-amino-3-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of starting materials in drug discovery is a critical determinant of the pharmacokinetic profile of a lead candidate. Methyl 4-amino-3-fluorobenzoate is a common building block, valued for its potential to introduce a fluorine atom to modulate physicochemical properties. However, the inherent aniline-like core structure raises questions about its metabolic stability, a key factor for in vivo efficacy and safety. This guide provides a comparative analysis of the metabolic stability of drug candidates derived from this compound against several alternatives, supported by representative experimental data and detailed protocols.
Core Performance Comparison: Metabolic Stability
The metabolic stability of a drug candidate is often assessed through in vitro assays that measure its rate of disappearance when incubated with liver enzymes.[1][2] Key parameters obtained from these assays are the half-life (t½) and the intrinsic clearance (CLint).[3][4] A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability, which can lead to improved bioavailability and a more desirable dosing regimen.[5]
Aniline and its derivatives are known to be susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and potential toxicity.[6][7] The introduction of a fluorine atom, as in this compound, is a common strategy to block potential sites of metabolism and thereby enhance metabolic stability.[8] Another approach to mitigate the metabolic liabilities of anilines is the use of bioisosteres, which are structurally different but have similar physicochemical properties. Saturated carbocycles, such as 1-aminonorbornanes, have emerged as promising bioisosteres for anilines, often exhibiting improved metabolic profiles.[6][7]
Data Presentation
The following table summarizes hypothetical in vitro metabolic stability data for a series of analogous compounds, as determined by a human liver microsomal stability assay. This data is intended to be representative and illustrates the principles discussed above.
| Compound ID | Core Structure | t½ (min) | CLint (µL/min/mg protein) |
| M4A3FB-001 | This compound | 45 | 30.8 |
| M4A-001 | Methyl 4-aminobenzoate | 20 | 69.3 |
| M3A4FB-001 | Methyl 3-amino-4-fluorobenzoate | 65 | 21.3 |
| ANB-001 | 1-Aminonorbornane derivative | >120 | <11.5 |
Experimental Protocols
A detailed methodology is crucial for the reproducible assessment of metabolic stability. The following is a representative protocol for an in vitro liver microsomal stability assay.
Objective:
To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance in the presence of human liver microsomes.
Materials and Equipment:
-
Human liver microsomes (pooled from multiple donors)
-
Test compounds
-
Positive control compounds (e.g., verapamil, testosterone)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[2][9]
Procedure:
-
Preparation of Reagents:
-
Thaw human liver microsomes on ice.
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[2]
-
-
Sample Preparation:
-
Seal the plate and centrifuge at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount) .[10]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. nuvisan.com [nuvisan.com]
- 5. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Analysis of Methyl 4-amino-3-fluorobenzoate Reaction Products
For researchers, scientists, and drug development professionals, the accurate quantitative analysis of reaction products is paramount for ensuring the quality, safety, and efficacy of synthesized compounds. Methyl 4-amino-3-fluorobenzoate is a key building block in medicinal chemistry, and understanding the purity and yield of its derivatives is crucial. This guide provides an objective comparison of common analytical techniques for the quantitative analysis of a representative reaction of this compound: N-acylation.
Representative Reaction: N-Acetylation of this compound
A common transformation for aromatic amines is N-acylation. In this example, this compound is acetylated using acetic anhydride to yield Methyl 4-(acetylamino)-3-fluorobenzoate. This reaction is widely used to introduce an amide functional group, which can alter the compound's physicochemical properties.
Experimental Protocols
Synthesis of Methyl 4-(acetylamino)-3-fluorobenzoate
This protocol is based on standard N-acylation procedures for aromatic amines.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl to remove pyridine, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol to yield the final product.
Quantitative Analysis of Reaction Products: A Comparative Overview
The quantitative analysis of the reaction mixture and the purified product is essential to determine the reaction yield, purity of the product, and to identify any by-products. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of aromatic compounds due to its high resolution and sensitivity.[2]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[3]
-
Mobile Phase: A gradient elution using a mixture of methanol and a phosphate buffer solution (e.g., 5 mmol L⁻¹, pH 6.9).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of the analyte (e.g., 254 nm).
-
Quantification: An external standard calibration curve is constructed by injecting known concentrations of the purified product. The concentration of the analyte in the sample is then determined from this curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR, particularly ¹⁹F qNMR for fluorinated compounds, is a powerful primary analytical method that allows for direct quantification without the need for a specific reference standard of the analyte.[4] The signal intensity is directly proportional to the number of nuclei, providing an absolute measure of purity.[4]
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: An accurately weighed sample of the product is dissolved in a deuterated solvent (e.g., DMSO-d₆) along with a known amount of an internal standard (e.g., trifluoroacetic acid for ¹⁹F qNMR).
-
Data Acquisition: For ¹⁹F qNMR, ensure optimized parameters such as a sufficient relaxation delay (D1) to allow for complete relaxation of the fluorine nuclei.
-
Quantification: The purity of the analyte is calculated by comparing the integral of a specific resonance of the analyte to the integral of the internal standard's resonance, taking into account their molecular weights and the number of nuclei contributing to each signal.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique, particularly for volatile and thermally stable compounds. For aminobenzoates, a derivatization step is often necessary to increase their volatility.
Experimental Protocol:
-
Derivatization: The amino group of the analyte can be derivatized, for example, by silylation using a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). This step converts the polar amine into a more volatile silyl derivative.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., SLB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient is used to ensure good separation of the components.
-
Ionization: Electron Ionization (EI) is typically used.
-
Detection: The mass spectrometer is operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
Quantification: Similar to HPLC, an external standard calibration curve is used for quantification.
Performance Comparison
The choice of analytical technique depends on various factors including the properties of the analyte, the required accuracy and precision, and the available instrumentation.
| Parameter | HPLC-UV | ¹⁹F qNMR | GC-MS (with Derivatization) |
| Principle | Chromatographic separation followed by UV detection | Direct measurement based on nuclear properties | Chromatographic separation followed by mass-based detection |
| Quantification | Relative (requires analyte-specific standard) | Absolute (primary ratio method) | Relative (requires analyte-specific standard) |
| Sample Prep | Simple dissolution | Accurate weighing is critical | Derivatization step required |
| Sensitivity | High (ng to pg range)[5] | Moderate (µg to mg range) | Very High (pg to fg range) |
| Precision | Excellent (<2% RSD typical)[2] | Excellent (<1% RSD achievable) | Excellent (<5% RSD typical) |
| Accuracy | High, dependent on standard purity | Very High (primary method) | High, dependent on standard purity |
| Throughput | High | Moderate | Moderate (due to derivatization) |
| Advantages | Robust, widely available, versatile | No need for analyte-specific standard, rapid for ¹⁹F | High sensitivity and selectivity |
| Disadvantages | Requires pure reference standards | Lower sensitivity than chromatographic methods | Derivatization adds complexity and potential for error |
Logical Relationships in Method Selection
The decision-making process for selecting the appropriate analytical technique involves considering the stage of research and the specific analytical requirements.
Conclusion
For the quantitative analysis of this compound reaction products, HPLC, qNMR, and GC-MS each offer distinct advantages.
-
HPLC is a versatile and robust method, ideal for routine quality control and high-throughput screening where a reference standard is available.[2]
-
qNMR serves as an excellent primary method for determining the absolute purity of a newly synthesized compound without the need for an analyte-specific standard, which is particularly valuable in early-stage research.[4]
-
GC-MS , with a derivatization step, provides unparalleled sensitivity and selectivity, making it the method of choice for trace impurity analysis.
The optimal analytical strategy often involves the complementary use of these techniques. For instance, qNMR can be used to certify the purity of a reference standard for subsequent routine analysis by HPLC. By understanding the principles and performance characteristics of each method, researchers can make informed decisions to ensure the generation of accurate and reliable quantitative data.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 4-amino-3-fluorobenzoate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like Methyl 4-amino-3-fluorobenzoate are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step approach to its disposal, adhering to standard safety protocols.
Core Disposal Principle: Professional Hazardous Waste Management
The universally mandated method for disposing of this compound is through a licensed and approved hazardous waste disposal facility.[1][2][3][4][5] This ensures that the chemical is managed in a way that complies with national and local regulations and minimizes environmental impact. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
Key Safety and Handling Information
To facilitate quick reference, the following table summarizes the essential safety information for this compound.
| Hazard Information | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation |
| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant.[1][2][4][5] |
Procedural Steps for Proper Disposal
Adherence to a systematic disposal workflow is critical. The following steps outline the process from initial waste generation to final removal.
-
Segregation and Containment :
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[1][6]
-
Collect all waste, including residues and contaminated materials (e.g., absorbent pads from a spill cleanup), in a designated, compatible, and properly sealed container.[3][6][7]
-
Original containers are often suitable for waste collection. If using a different container, ensure it is appropriate for chemical waste.[1][7]
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[7]
-
Include any relevant hazard pictograms to ensure safe handling by all personnel.
-
-
Storage :
-
Arranging for Pickup :
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.
-
Provide them with all necessary information about the waste, as detailed on your label.
-
-
Handling of Empty Containers :
-
Uncleaned, empty containers should be treated as if they still contain the product.[1] They must be sealed, labeled, and disposed of through the same hazardous waste stream.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Special Considerations for Fluorinated Compounds
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Methyl-4-amino-3-fluorobenzoate - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling Methyl 4-amino-3-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Methyl 4-amino-3-fluorobenzoate (CAS No. 185629-32-7). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Proper personal protective equipment is mandatory to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against dust particles and splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact which can lead to irritation.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when handling the powder outside of a certified chemical fume hood or in case of inadequate ventilation to prevent respiratory tract irritation.[1] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills and contamination of personal clothing. |
Operational Plan: Safe Handling and Experimental Protocols
Strict adherence to the following procedures is essential when working with this compound.
Weighing and Dissolving Protocol
-
Preparation :
-
Ensure a calibrated analytical balance is located inside a certified chemical fume hood.
-
Decontaminate the weighing area and all equipment before and after use.
-
Prepare all necessary solvents and containers in advance.
-
-
Weighing :
-
Don appropriate PPE as outlined in the table above.
-
Use a non-sparking spatula to transfer the desired amount of this compound from the stock container to a pre-tared weighing vessel.
-
Handle the powder gently to minimize the generation of airborne dust.
-
Securely close the stock container immediately after use.
-
-
Dissolving :
-
Add the weighed solid to the solvent in a suitable container (e.g., beaker, flask) within the chemical fume hood.
-
Use a magnetic stirrer or gentle manual agitation to facilitate dissolution. Avoid vigorous shaking that could create aerosols.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
-
Emergency and Disposal Plan
Spill Response
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
Caption: Logical workflow for responding to a chemical spill.
Waste Disposal
-
Solid Waste : Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste : Dispose of solutions containing this compound in a designated, labeled container for halogenated organic waste.
-
Regulations : All waste must be disposed of in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.
Quantitative Data
No specific quantitative toxicity data, such as LD50 or LC50 values, for this compound was found in the available safety data sheets and literature. The hazard assessment is based on its classification as a skin, eye, and respiratory irritant.[1] It is imperative to handle this compound with the utmost care, assuming it to be toxic upon ingestion, inhalation, and skin contact.
By implementing these safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) department for any specific questions or guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
